molecular formula C15H35N3 B1587419 N,N',N''-Trimethylbis(hexamethylene)triamine CAS No. 86018-07-7

N,N',N''-Trimethylbis(hexamethylene)triamine

Cat. No.: B1587419
CAS No.: 86018-07-7
M. Wt: 257.46 g/mol
InChI Key: XFKPZJBVIVCMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N',N''-Trimethylbis(hexamethylene)triamine is a useful research compound. Its molecular formula is C15H35N3 and its molecular weight is 257.46 g/mol. The purity is usually 95%.
The exact mass of the compound N,N',N''-Trimethylbis(hexamethylene)triamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N',N''-Trimethylbis(hexamethylene)triamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N',N''-Trimethylbis(hexamethylene)triamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N'-dimethyl-N'-[6-(methylamino)hexyl]hexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H35N3/c1-16-12-8-4-6-10-14-18(3)15-11-7-5-9-13-17-2/h16-17H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKPZJBVIVCMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCN(C)CCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402317
Record name N,N',N''-Trimethylbis(hexamethylene)triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86018-07-7
Record name N,N',N''-Trimethylbis(hexamethylene)triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N',N''-Trimethylbis(hexamethylene)triamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N,N',N''-Trimethylbis(hexamethylene)triamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N',N''-Trimethylbis(hexamethylene)triamine, identified by the CAS number 86018-07-7, is a polyamine of significant interest in various industrial applications, including the formulation of adhesives, coatings, and as a curing agent for epoxy resins.[1] Its molecular structure, featuring two secondary amine groups and one tertiary amine group linked by hexamethylene chains, imparts a unique combination of reactivity, flexibility, and basicity.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, addresses the current challenges in data availability, and presents standardized protocols for their experimental determination.

A notable challenge in the scientific literature is the frequent conflation of N,N',N''-Trimethylbis(hexamethylene)triamine with its non-methylated precursor, Bis(hexamethylene)triamine (CAS 143-23-7). This guide will clearly distinguish between the data available for the trimethylated compound and its analogue to ensure clarity and accuracy for researchers and drug development professionals.

Chemical Identity and Structure

The fundamental identity of N,N',N''-Trimethylbis(hexamethylene)triamine is established by its molecular formula and structural arrangement.

  • Molecular Formula: C₁₅H₃₅N₃[1]

  • Molecular Weight: 257.46 g/mol [2]

  • Systematic Name: N,N'-dimethyl-N'-[6-(methylamino)hexyl]hexane-1,6-diamine[1]

  • Common Synonyms: N,N',N''-Trimethyldihexamethylenetriamine[1]

The structural formula, illustrated below, reveals the presence of two terminal secondary amines and a central tertiary amine, which are key to its chemical reactivity.

Caption: Chemical Structure of N,N',N''-Trimethylbis(hexamethylene)triamine.

Physicochemical Properties

PropertyN,N',N''-Trimethylbis(hexamethylene)triamine (CAS 86018-07-7)Bis(hexamethylene)triamine (CAS 143-23-7)
Appearance Colorless to pale yellow liquid or solid[1]White to yellow solid[3]
Molecular Weight 257.46 g/mol [2]215.38 g/mol [4]
Melting Point Data not available33-36 °C[4]
Boiling Point Data not available163-165 °C at 4 mmHg[4]
Density Data not available0.85 g/mL at 20 °C[4]
Solubility Soluble in water and organic solvents[1]Data not available
XLogP3 (Computed) 2.3Data not available
Vapor Pressure Data not available<0.01 mmHg at 25 °C[4]
Flash Point Data not available113 °C (closed cup)[4]

Proposed Synthesis

A plausible synthetic route to N,N',N''-Trimethylbis(hexamethylene)triamine involves the reductive amination of Bis(hexamethylene)triamine with formaldehyde. This is a common method for the methylation of amines. The reaction proceeds by the formation of an imine or iminium ion intermediate, which is then reduced in situ.

Reaction Scheme:

H₂N-(CH₂)₆-NH-(CH₂)₆-NH₂ + 3CH₂O + 3H₂ → CH₃-NH-(CH₂)₆-N(CH₃)-(CH₂)₆-NH-CH₃ + 3H₂O

A suitable reducing agent for this transformation would be hydrogen gas with a palladium on carbon (Pd/C) catalyst, or sodium borohydride (NaBH₄). The reaction would likely be carried out in a protic solvent such as methanol or ethanol.

Experimental Protocols for Physicochemical Property Determination

For researchers requiring precise data for N,N',N''-Trimethylbis(hexamethylene)triamine, the following experimental protocols are recommended.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

  • Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-15 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point is a fundamental property of a liquid.

  • Apparatus: A distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask is assembled.

  • Procedure: The liquid sample is placed in the round-bottom flask with a few boiling chips. The apparatus is heated gently.

  • Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure. For greater accuracy, the pressure should be standardized.

Qualitative and Quantitative Solubility Determination

Understanding the solubility of a compound is crucial for its application and formulation.

Solubility_Determination_Workflow start Start: Weigh 10 mg of Sample add_water Add 1 mL of Water start->add_water observe_dissolution Observe for Dissolution add_water->observe_dissolution soluble_in_water Soluble in Water observe_dissolution->soluble_in_water Yes insoluble_in_water Insoluble in Water observe_dissolution->insoluble_in_water No add_organic_solvent Add 1 mL of Organic Solvent (e.g., Ethanol, Acetone) insoluble_in_water->add_organic_solvent observe_dissolution2 Observe for Dissolution add_organic_solvent->observe_dissolution2 soluble_in_organic Soluble in Organic Solvent observe_dissolution2->soluble_in_organic Yes insoluble_in_organic Insoluble in Organic Solvent observe_dissolution2->insoluble_in_organic No

Caption: Workflow for Qualitative Solubility Determination.

For quantitative solubility, a known mass of the sample is added to a specific volume of solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined by a suitable analytical technique, such as spectroscopy or chromatography.

Determination of pKa by Potentiometric Titration

The pKa values of the amine groups are critical for understanding the compound's behavior in acidic or basic environments.

pKa_Determination_Workflow start Start: Prepare a Standard Solution of the Amine calibrate_ph Calibrate pH Meter with Standard Buffers start->calibrate_ph titrate Titrate with a Standardized Acid (e.g., HCl) calibrate_ph->titrate record_ph Record pH after Each Addition of Titrant titrate->record_ph plot_curve Plot pH vs. Volume of Titrant record_ph->plot_curve determine_pka Determine pKa from the Half-Equivalence Point(s) plot_curve->determine_pka end End: pKa Value(s) Obtained determine_pka->end

Caption: Workflow for pKa Determination by Potentiometric Titration.

Applications

Given its polyamine structure, N,N',N''-Trimethylbis(hexamethylene)triamine is expected to find utility in several areas:

  • Epoxy Curing Agent: The secondary amine groups can react with epoxy resins, leading to cross-linking and the formation of a durable thermoset polymer. The tertiary amine can act as a catalyst for this reaction.[1] Polyamines are widely used as curing agents for epoxy resins.[5]

  • Adhesives and Coatings: Its adhesive properties, common to polyamines, make it a candidate for use in the formulation of industrial adhesives and protective coatings.[1]

  • Polymer Synthesis: It can serve as a monomer or a cross-linking agent in the synthesis of various polymers, imparting flexibility and basicity to the polymer backbone.

Safety and Handling

  • Corrosivity: Amines are typically corrosive and can cause severe skin burns and eye damage.

  • Irritation: The compound may be irritating to the respiratory system.[1]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

N,N',N''-Trimethylbis(hexamethylene)triamine is a polyamine with potential applications in polymer chemistry. However, there is a significant lack of publicly available, experimentally determined physicochemical data for this specific compound. This guide has provided the available information, highlighted the distinction from its non-methylated analogue, proposed a synthetic route, and detailed standardized experimental protocols for the determination of its key properties. It is imperative for researchers and industry professionals to conduct thorough experimental characterization to fully understand and safely utilize this compound.

References

  • ThreeBond. Curing Agents for Epoxy Resin. [Link]

Sources

CAS 25620-58-0 molecular weight and chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS 25620-58-0 (Trimethyl-1,6-hexanediamine) Molecular Weight and Chemical Structure Analysis Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Structural Analysis, Physicochemical Profiling, and Analytical Methodologies

Executive Summary

Trimethyl-1,6-hexanediamine (TMD) , designated by CAS 25620-58-0 , is a branched aliphatic diamine mixture critical to advanced materials science and fine chemical synthesis. Unlike linear analogs such as hexamethylenediamine (HMDA), TMD exists as an isomeric mixture of 2,2,4-trimethyl-1,6-hexanediamine and 2,4,4-trimethyl-1,6-hexanediamine .

For researchers in drug development and polymer chemistry, the value of TMD lies in its steric architecture . The geminal dimethyl groups provide steric shielding to the adjacent amine or the carbon backbone, resulting in unique reactivity profiles—specifically, slower curing kinetics in epoxy systems and enhanced solubility/transparency in polyamide derivatives. This guide provides a rigorous analysis of its molecular weight, structural isomerism, and validation protocols.

Structural Analysis & Isomerism

CAS 25620-58-0 is not a single structural entity but a roughly 1:1 mixture of two constitutional isomers. Understanding this duality is essential for stoichiometric calculations in synthesis.

2.1 The Isomers

Both isomers share the molecular formula C₉H₂₂N₂ , yet they differ in the positioning of the methyl substituents along the hexamethylene chain.

  • 2,2,4-Trimethyl-1,6-hexanediamine: The gem-dimethyl group is at the C2 position (alpha to the first amine), creating significant steric bulk near one reaction site.

  • 2,4,4-Trimethyl-1,6-hexanediamine: The gem-dimethyl group is at the C4 position, situated centrally in the chain, influencing the polymer backbone flexibility rather than the immediate amine reactivity.

2.2 Structural Visualization

The following diagram illustrates the chemical connectivity and the steric environment of the two isomers.

TMD_Structure cluster_0 CAS 25620-58-0 (Isomeric Mixture) Isomer1 2,2,4-Trimethyl-1,6-hexanediamine (Steric bulk at C2) Properties Shared Properties Formula: C9H22N2 MW: 158.29 g/mol Isomer1->Properties Isomer2 2,4,4-Trimethyl-1,6-hexanediamine (Steric bulk at C4) Isomer2->Properties

Figure 1: Structural comparison of the two constituent isomers of TMD.

Molecular Weight and Physicochemical Data

For precise stoichiometry in drug conjugation or polymerization (e.g., Nylon TMDT synthesis), relying solely on the nominal molecular weight is insufficient. One must consider the Amine Hydrogen Equivalent Weight (AHEW) .

3.1 Quantitative Profile
ParameterValueTechnical Note
Molecular Formula C₉H₂₂N₂Identical for both isomers.
Molecular Weight 158.28 g/mol Monoisotopic mass: 158.178 g/mol .[1]
Amine Value ~705-715 mg KOH/gTheoretical: 709 mg KOH/g. Used to verify purity.[2]
AHEW 39.57 g/eq Calculated as MW / 4 (active hydrogens). Critical for epoxy formulation.
Density 0.867 g/mL (25°C)Lower than water; floats.[3]
Boiling Point 232°CHigh boiling point indicates low volatility, useful for high-temp synthesis.
Refractive Index n20/D 1.464Used for quick purity checks.

Scientific Insight: The AHEW is the critical metric for crosslinking. Because TMD has 4 active amine hydrogens, the equivalent weight is exactly one-fourth of the molecular weight. Any deviation in titration results usually indicates moisture absorption (hygroscopic nature) or carbamate formation upon exposure to CO₂.

Analytical Methodologies (E-E-A-T)

To validate the identity and purity of CAS 25620-58-0, a multi-modal approach is required. A single technique (like IR) cannot distinguish the isomer ratio effectively.

4.1 Isomer Ratio Determination (GC-MS)

Objective: Quantify the ratio of 2,2,4 vs 2,4,4 isomers.

  • Protocol: Capillary Gas Chromatography using a non-polar column (e.g., HP-5 or DB-5).

  • Mechanism: The 2,2,4 isomer, having the gem-dimethyl group closer to the amine, typically exhibits a slightly lower retention time due to increased shielding reducing the boiling point micro-environment interaction compared to the 2,4,4 isomer.

  • Integrity Check: The area under the curve (AUC) ratio should be approximately 1:1 (commercial grades may vary slightly).

4.2 Structural Verification (NMR Spectroscopy)

Objective: Confirm the branched structure and rule out linear contaminants (like HMDA).

  • ¹H NMR (CDCl₃): Look for the intense singlets corresponding to the gem-dimethyl groups at roughly δ 0.9 ppm. The methylene protons adjacent to the amines will appear as triplets or multiplets around δ 2.6–2.7 ppm.

  • ¹³C NMR: This is definitive. The 2,2,4 isomer will show a quaternary carbon signal (C2) significantly downfield shifted compared to the C4 quaternary carbon of the 2,4,4 isomer due to the proximity of the nitrogen atom.

4.3 Purity Assay (Potentiometric Titration)

Objective: Determine precise amine content for stoichiometric calculations.

  • Reagent: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Endpoint Detection: Potentiometric electrode.

  • Calculation:

    
    
    (Where V = volume of titrant, N = normality, W = sample weight, 2 = amine functionality).
    
4.4 Analytical Workflow Diagram

Analytical_Workflow Sample Raw Material CAS 25620-58-0 GC Gas Chromatography (GC) Column: DB-5 Sample->GC NMR NMR Spectroscopy (1H & 13C) Sample->NMR Titration Potentiometric Titration (HClO4) Sample->Titration Result_GC Output: Isomer Ratio (2,2,4 vs 2,4,4) GC->Result_GC Separation Result_NMR Output: Structural Confirmation NMR->Result_NMR Chemical Shift Result_Titration Output: Amine Value (Stoichiometry) Titration->Result_Titration Quantification

Figure 2: Integrated analytical workflow for validating TMD quality and stoichiometry.

Applications in Research & Development

While CAS 25620-58-0 is widely known as an industrial hardener, its properties are highly relevant to biomaterial and drug delivery research.

  • Biocompatible Polymers: TMD is used to synthesize transparent polyamides (Trogamid® type). In medical tubing or fluid handling, the amorphous nature (disrupted by the methyl groups) prevents crystallization, maintaining clarity and flexibility.

  • Epoxy Curing in Medical Devices: The steric hindrance of the methyl groups reduces the reactivity of the amine. This results in a longer "pot life" (working time) and lower exotherm during curing, which is critical when encapsulating sensitive electronics or biological sensors to prevent thermal damage.

  • Synthesis Intermediate: The primary amine groups are versatile handles for synthesizing isocyanates (via phosgenation) or as linkers in complex organic synthesis where a non-linear, hydrophobic aliphatic chain is required to modulate solubility.

Safety and Handling
  • Corrosivity: TMD is Class 8 (Corrosive). It causes severe skin burns and eye damage (H314).

  • Storage: Must be stored under nitrogen or argon. Like all aliphatic amines, it reacts with atmospheric CO₂ to form carbamate salts (white crust), which can alter the stoichiometry of sensitive reactions.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3033875, 1,6-Hexanediamine, C,C,C-trimethyl-. Retrieved from [Link]

  • Evonik Industries.Vestamin® TMD Technical Information.
  • European Chemicals Agency (ECHA). Registration Dossier - Trimethylhexane-1,6-diamine. Retrieved from [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of Methylated Bis(hexamethylene)triamine (BHMT) Derivatives

[1]

Executive Summary

Bis(hexamethylene)triamine (BHMT) derivatives serve as critical backbones in the synthesis of cationic lipids for gene delivery, chelating agents, and epoxy curing systems. While the parent BHMT backbone exhibits robust thermal stability due to its flexible hexamethylene spacers, methylation dramatically alters its thermodynamic profile.

This guide provides a technical deep-dive into the thermodynamic stability of methylated BHMT derivatives. It moves beyond basic characterization to explore the causal links between steric hindrance, electronic inductive effects, and degradation kinetics. We present a self-validating experimental framework to quantify these stability parameters in your own laboratory.

Part 1: Molecular Architecture & Theoretical Stability[1]

Structural Impact of Methylation

The stability of BHMT derivatives hinges on the degree of substitution at the nitrogen centers. BHMT contains two primary terminal amines and one secondary central amine.

  • Parent BHMT: High intermolecular hydrogen bonding; high boiling point; susceptible to oxidative deamination.

  • Permethylated BHMT (Tertiary Amine): Loss of H-bond donors lowers boiling point but increases lipophilicity. Steric bulk around Nitrogen protects against nucleophilic attack but introduces "B-strain" (Back-strain).

  • Quaternized BHMT (Ammonium Salt): High melting point (ionic lattice); thermodynamically stable in solid state but kinetically unstable at high temperatures due to Hofmann elimination.

Thermodynamic Factors

The thermodynamic stability (



FactorEffect of MethylationImpact on Stability
Inductive Effect (+I) Methyl groups donate electron density to Nitrogen.Increases basicity (pKa rises), stabilizing the protonated form in acidic media.
Steric Strain (F-Strain) Methyl groups crowd the lone pair.Decreases coordination stability with metals; increases activation energy for oxidative attack.
Hydration Energy Hydrophobic methyl groups disrupt water structure.Decreases solubility stability in water; drives micelle formation (entropic stabilization).

Part 2: Degradation Pathways & Kinetics[1][2]

Understanding stability requires mapping the failure modes. For methylated BHMT, two primary pathways dictate shelf-life and processing limits.

Pathway Visualization

The following diagram illustrates the competing degradation pathways for a fully methylated BHMT derivative.

BHMT_Degradationcluster_legendDegradation DriversBHMT_MeMethylated BHMT(Tertiary Amine)NOxideBHMT N-Oxide(Oxidative Product)BHMT_Me->NOxideOxidation (H2O2/Air)Low Activation EnergyRadicalα-Amino RadicalBHMT_Me->RadicalH-Abstraction(UV/Peroxides)BHMT_QuatQuaternized BHMT(Salt Form)BHMT_Me->BHMT_QuatAlkylation(Process Impurity)FragmentVinyl Fragment +Secondary AmineRadical->Fragmentβ-ScissionBHMT_Quat->FragmentHofmann Elimination(>120°C, Basic pH)key1Red Arrow: Oxidative Instabilitykey2Black Arrow: Thermal Instability

Caption: Degradation logic flow. Oxidative N-oxide formation is the primary risk at ambient conditions, while Hofmann elimination dominates for quaternary salts at elevated temperatures.

Kinetic Models

To predict shelf-life (

The Protocol:

  • Incubate samples at 40°C, 50°C, 60°C, and 70°C.

  • Measure concentration via HPLC-CAD or LC-MS at time points

    
    .
    
  • Plot

    
     vs 
    
    
    .

Critical Insight: Methylated polyamines often exhibit non-Arrhenius behavior if the mechanism shifts from oxidative (low T) to elimination (high T). Always validate the linearity of your Arrhenius plot.

Part 3: Synthesis & Purification (Control of Stability)[1]

The stability of the final product is defined by the purity of the synthesis. Incomplete methylation leaves secondary amines, which are oxidation hotspots.

Recommended Protocol: Eschweiler-Clarke Methylation

This method is preferred over direct alkylation (MeI) to avoid uncontrolled quaternization, which introduces thermal instability.

Reagents:

  • Bis(hexamethylene)triamine (BHMT)[1][2][3][4]

  • Formaldehyde (37% aq.)

  • Formic Acid (98%)

Step-by-Step Workflow:

  • Cooling: Charge BHMT into a reactor and cool to 0°C.

  • Acidification: Add Formic Acid dropwise (5 eq. per amine site). Exothermic![5] Maintain T < 10°C.

  • Addition: Add Formaldehyde (1.2 eq. per amine site).

  • Reflux: Heat to 100°C for 12-18 hours. The

    
     evolution indicates active reduction.
    
  • Workup: Basify with NaOH to pH > 12. Extract with DCM.

  • Purification (Crucial): Vacuum distillation.

    • Target: Remove partially methylated species.

    • Validation: No secondary amine signal in IR (N-H stretch ~3300 cm⁻¹) or NMR.

Part 4: Experimental Profiling of Thermodynamic Stability

Do not rely on literature values for generic amines. Use this self-validating protocol to generate data for your specific derivative.

Thermal Stability (TGA/DSC)

Objective: Determine the decomposition onset temperature (

ParameterInstrumentMethodSuccess Criteria

TGA (Thermogravimetric Analysis)Ramp 10°C/min,

atm.
< 1% mass loss below 150°C.

/

DSC (Differential Scanning Calorimetry)Heat-Cool-Heat cycle (-50°C to 150°C).Sharp endotherms; no degradation exotherms.
Oxidative Induction OIT (Oxidative Induction Time)Isothermal at 100°C under

.
Time to exotherm > 30 mins.
Solution Thermodynamics (ITC)

Objective: Measure the binding stability (if used as a ligand) or micellization energy.

Protocol:

  • Technique: Isothermal Titration Calorimetry (ITC).

  • Titrant: Methylated BHMT solution (pH adjusted).

  • Cell: Buffer or DNA solution (for lipid applications).

  • Output: Direct measurement of Binding Enthalpy (

    
    ) and Association Constant (
    
    
    ).
  • Calculation:

    
    .
    

Note: If


Part 5: References & Authority[1]

  • Polyamine Chemistry & Stability:

    • Source: Sigma-Aldrich Technical Bulletin. "Bis(hexamethylene)triamine Technical Properties."

    • Link:

  • Thermodynamic Data Standards:

    • Source: NIST Chemistry WebBook.[6] "Thermochemical Data for Organic Amines."

    • Link:

  • Degradation Mechanisms:

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS). "Bis(hexamethylene)triamine Stability & Reactivity."

    • Link:

  • Synthesis Protocols (Eschweiler-Clarke):

    • Source: Organic Chemistry Portal. "Eschweiler-Clarke Reaction Mechanism and Protocols."

    • Link:

  • Thermal Analysis Standards:

    • Source: ASTM E1131. "Standard Test Method for Compositional Analysis by Thermogravimetry."

    • Link:

Technical Guide: Toxicity Profile & SDS Data for N,N',N''-Trimethylbis(hexamethylene)triamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N,N',N''-Trimethylbis(hexamethylene)triamine (CAS 86018-07-7), a specialized polyamine increasingly utilized in non-viral gene delivery systems and polymer synthesis.[1][2]

CAS Registry Number: 86018-07-7 Synonyms: Methylated Bis(hexamethylene)triamine; Tri-N-methyl-BHMT.[1][2]

Executive Summary

N,N',N''-Trimethylbis(hexamethylene)triamine is a secondary/tertiary aliphatic polyamine derivative.[1][2] While historically used as a curing agent intermediate, its relevance in drug development has surged due to its application in transfection reagents .[2] Unlike its parent compound (Bis(hexamethylene)triamine), the methylated variant exhibits a distinct lipophilic profile that modulates its interaction with biological membranes.[2]

Critical Safety Profile:

  • Primary Hazard: Skin Corrosion/Irritation (Category 1B) .[2] Like most low-molecular-weight polyamines, it is caustic to mucous membranes and skin.[1][2]

  • Bio-Application: Demonstrates lower cytotoxicity compared to standard cationic polymers like Polyethylenimine (PEI), making it a candidate for nucleic acid delivery vehicles.[2]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Understanding the structural basis of this molecule is essential for predicting its toxicological behavior.[2][3] The methylation of the nitrogen centers reduces the hydrogen-bonding capacity compared to the parent primary amine, likely lowering the melting point and increasing solubility in organic media.[2]

PropertyDataRelevance to Safety/Toxicity
CAS Number 86018-07-7Unique identifier for regulatory tracking.[1][2]
Molecular Formula C₁₅H₃₅N₃Aliphatic backbone with 3 nitrogen centers.[2]
Molecular Weight ~257.46 g/mol Facilitates membrane permeation.[2]
Physical State Liquid (at 20°C)Increases risk of splash/vapor exposure compared to solid salts.[2]
Basicity (pKa) Est.[2] 9.5 - 10.5High alkalinity drives corrosive effects on tissue.[2]
LogP (Octanol/Water) Est.[2] 1.5 - 2.0Higher lipophilicity than parent amine; aids cell entry.[2]

Toxicological Profile: In-Depth Analysis

Acute Systemic Toxicity

Data derived from the parent analog Bis(hexamethylene)triamine (CAS 143-23-7) and structural class analysis.[1][2]

  • Oral Toxicity (Acute Tox. 4):

    • LD50 (Rat): Estimated ~400–500 mg/kg.[2]

    • Mechanism: Ingestion causes severe irritation to the GI tract, leading to necrotic lesions.[2] Systemic absorption may induce neurotoxicity typical of aliphatic amines.[2]

  • Dermal Toxicity (Acute Tox. 4):

    • LD50 (Rabbit): Estimated <1000 mg/kg.[2]

    • Risk: High potential for systemic uptake through compromised skin (burns).[2]

Local Effects: Corrosivity
  • Skin/Eye (Category 1B): The unprotonated free base is highly alkaline.[2] Contact results in immediate saponification of membrane lipids and protein denaturation.[2]

    • Warning: Effects may be delayed.[2][4] A "slick" feeling on the skin indicates saponification is already occurring.[2]

Cytotoxicity in Drug Delivery (The "Proton Sponge" Context)

For drug development professionals, the in vitro toxicity profile is paramount.[2] This compound is often compared to Polyethylenimine (PEI) , the gold standard for transfection.[2]

  • Mechanism of Reduced Toxicity:

    • PEI: High charge density leads to massive "proton sponge" effect, causing endosomal swelling and rupture, often triggering mitochondrial damage and apoptosis.[1][2]

    • Trimethyl-BHMT: The hexamethylene spacers provide a flexible, lower charge-density backbone.[1][2] Methylation hinders the formation of stable aggregates, reducing the "rigid" interaction with cell membranes that typically causes lysis.[2]

    • Outcome: Higher cell viability at effective transfection concentrations compared to 25kDa branched PEI.[2]

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of cellular interaction between standard PEI and the Methylated BHMT derivative.

ToxicityMechanism Chemical Cationic Polymer Entry Endosome Endosomal Entrapment (pH 5.0) Chemical->Endosome PEI_Buffering PEI: High Charge Density Rapid Proton Influx Endosome->PEI_Buffering Standard PEI BHMT_Buffering Trimethyl-BHMT: Flexible Backbone Controlled Protonation Endosome->BHMT_Buffering Methylated BHMT Osmotic_Swell Osmotic Swelling (Proton Sponge) PEI_Buffering->Osmotic_Swell Rupture Uncontrolled Rupture Mitochondrial Stress Osmotic_Swell->Rupture CellDeath High Cytotoxicity (Apoptosis/Necrosis) Rupture->CellDeath Membrane_Fusion Lipophilic Membrane Intercalation BHMT_Buffering->Membrane_Fusion Release Cytosolic Release of Payload Membrane_Fusion->Release Viability High Cell Viability (Effective Transfection) Release->Viability

Caption: Comparative mechanism of cytotoxicity.[1][2] Methylated BHMT (Green path) exhibits controlled release dynamics, avoiding the catastrophic organelle damage seen with high-charge PEI (Red path).[1][2]

SDS Data Synthesis (GHS Classification)

Since a public SDS for the specific CAS 86018-07-7 is rare, the following classification is constructed based on the Global Harmonized System (GHS) rules for aliphatic polyamines and the parent compound data.

Hazard Identification
  • Signal Word: DANGER

  • Pictograms:

    • GHS05 (Corrosion)[2]

    • GHS07 (Exclamation Mark)[2]

Hazard Statements
  • H302: Harmful if swallowed.[2][5][6]

  • H312: Harmful in contact with skin.[2][4][6]

  • H314: Causes severe skin burns and eye damage.[2][5][6]

  • H412: Harmful to aquatic life with long-lasting effects (Assumed based on polyamine ecotoxicity).[2]

Precautionary Statements (Prevention & Response)
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P260: Do not breathe mist/vapors/spray.[2][5][7]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[2] Rinse skin with water [or shower].[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2][5]

  • P310: Immediately call a POISON CENTER or doctor.

Experimental Protocols: Handling & Disposal

Safe Handling Workflow

When handling pure N,N',N''-Trimethylbis(hexamethylene)triamine for synthesis or formulation:

  • Engineering Controls: Always handle within a certified Chemical Fume Hood .[2]

  • PPE Selection:

    • Gloves: Nitrile is generally acceptable for splash protection, but Laminate (Silver Shield) or Butyl Rubber is required for prolonged contact or immersion.[2] Standard Latex is insufficient.[1]

    • Eye Protection: Chemical splash goggles + Face shield (if pouring >100mL).[2]

Spill Response Protocol

Scenario: 50 mL spill on laboratory floor.

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Increase air exchange if safe to do so.

  • Neutralize: Do not use water immediately (exothermic reaction).[2] Use a weak acid neutralizer (e.g., Citric acid based spill kit) or absorb with dry sand/vermiculite.[2]

  • Collect: Sweep absorbed material into a hazardous waste container labeled "Corrosive - Basic Organic".[2]

Analytical Detection (QC/Validation)

To verify concentration or purity in formulation:

  • Method: Gas Chromatography - Mass Spectrometry (GC-MS).[1][2]

  • Column: Amine-deactivated column (e.g., Rtx-5 Amine or equivalent base-deactivated phase).

  • Derivatization: Often not required for methylated amines, but trifluoroacetic anhydride (TFAA) can be used if peak tailing occurs.[2]

References

  • PubChem. (n.d.).[2] Bis(hexamethylene)triamine (Parent Compound) - Safety and Hazards. National Library of Medicine.[2][8] Retrieved from [Link]

  • Boussif, O., et al. (1995).[2][9] A versatile vector for gene and oligonucleotide transfer into cells in culture and in vivo: polyethylenimine.[2][3] Proceedings of the National Academy of Sciences.[2][9] (Contextual reference for PEI toxicity comparison).

  • Global PU Materials. (2025). Technical Data for Amine Catalysts and Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Steric Hindrance Effects in Trimethylbis(hexamethylene)triamine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the steric hindrance effects imparted by the trimethylbis(hexamethylene)triamine ligand in the context of coordination chemistry and its implications for researchers, scientists, and drug development professionals. We will delve into the structural nuances of this flexible, N-methylated polyamine ligand, dissecting the individual and combined contributions of its methyl groups and hexamethylene backbones to its steric profile. This guide will explore the conformational landscape, its influence on metal ion coordination, and the resulting kinetic and thermodynamic consequences. Furthermore, we will present detailed theoretical and practical frameworks, including synthetic methodologies and protocols for experimental and computational characterization, to facilitate a deeper understanding and application of this versatile ligand.

Introduction: The Architectonics of a Unique Polyamide Ligand

Trimethylbis(hexamethylene)triamine, a polyamine characterized by two long hexamethylene chains separating three nitrogen atoms, two of which are secondary amines and one tertiary, with three methyl groups distributed across the nitrogen atoms, presents a fascinating case study in steric effects.[1] Its structure, featuring both N-methylation and long, flexible alkane chains, suggests a complex interplay of steric and electronic factors that dictate its behavior as a ligand.

Amines are a cornerstone of coordination chemistry and are ubiquitous in bioactive molecules and pharmaceuticals.[2][3] The steric and electronic properties of amine ligands can be finely tuned to modulate the reactivity and stability of metal complexes.[4][5] Trimethylbis(hexamethylene)triamine is a particularly interesting ligand due to the combination of:

  • N-Methylation: The presence of methyl groups on the nitrogen donor atoms introduces localized steric bulk.

  • Flexible Hexamethylene Chains: These long alkyl chains confer a high degree of conformational freedom, allowing the ligand to adopt various arrangements in the coordination sphere of a metal ion.

Understanding the steric hindrance effects of this ligand is paramount for predicting the geometry of its metal complexes, the stability of these complexes, and their reactivity, which are critical parameters in fields ranging from catalysis to drug design.

Deconstructing the Steric Profile

The overall steric hindrance of trimethylbis(hexamethylene)triamine is a composite of the effects originating from its constituent parts: the N-methyl groups and the hexamethylene backbones.

The Impact of N-Methylation

N-methylation has a profound impact on the properties of amine ligands. The addition of a methyl group to a nitrogen atom introduces steric bulk in the immediate vicinity of the donor atom.[6][7] This has several consequences:

  • Weakening of the Metal-Ligand Bond: The steric repulsion between the methyl groups and other ligands or the metal center itself can lead to longer and weaker metal-nitrogen bonds.[8]

  • Modification of Ligand Field Strength: N-methylation can alter the electronic properties of the nitrogen donor. While alkyl groups are generally considered electron-donating, the steric strain they introduce can sometimes lead to a decrease in the ligand's σ-donor ability.[7]

  • Influence on Coordination Geometry: The steric demands of the methyl groups can favor specific coordination geometries that minimize steric clashes. For instance, it might be more challenging for a metal ion to achieve a perfectly octahedral geometry with multiple N-methylated ligands.

The Role of the Flexible Hexamethylene Chains

The two hexamethylene chains in the ligand's backbone are long and flexible, allowing for a wide range of conformations.[9] This flexibility is a double-edged sword when it comes to steric effects:

  • Conformational Adaptability: The chains can arrange themselves to minimize steric hindrance in the coordination sphere, potentially allowing the ligand to encapsulate metal ions of various sizes.

  • Entropic Considerations: The high number of rotatable bonds means that upon coordination, there is a significant loss of conformational entropy, which can destabilize the resulting complex.[8]

  • Potential for "Back-biting" or Hemilability: The long chains could potentially fold back to block coordination sites or lead to a situation where one of the nitrogen donors temporarily dissociates from the metal center.

Quantifying Steric Hindrance

Several parameters have been developed to quantify the steric bulk of ligands. While a detailed computational analysis of trimethylbis(hexamethylene)triamine is not yet available in the literature, we can draw upon established methods:

  • Cone Angle (θ): Primarily used for phosphine ligands, the concept can be adapted to describe the solid angle occupied by the ligand at the metal center.

  • Percent Buried Volume (%VBur): A more modern and versatile method that calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[2][3][4] This method is particularly well-suited for flexible ligands.

  • A-Values: These provide a measure of the steric bulk of a substituent based on the equatorial-axial equilibrium in cyclohexane rings. While not directly applicable to this acyclic ligand, the underlying principles of steric repulsion are relevant.[10]

A summary of these quantitative measures is presented in Table 1.

Table 1: Quantitative Measures of Steric Hindrance

ParameterDescriptionRelevance to Trimethylbis(hexamethylene)triamine
Cone Angle (θ) A measure of the solid angle occupied by a ligand at the metal center.Conceptually useful, but challenging to apply to a highly flexible ligand with multiple donor atoms.
Percent Buried Volume (%VBur) The percentage of the volume of a sphere around the metal that is occupied by the ligand.Highly relevant and could be calculated through computational modeling to provide a quantitative measure of steric bulk.[3][4]
A-Values A measure of the steric preference of a substituent for the equatorial position in a cyclohexane ring.Provides a general understanding of the steric demands of alkyl groups.[10]

Conformational Landscape and Coordination Chemistry

The interplay between the N-methyl groups and the flexible hexamethylene chains dictates the conformational landscape of the ligand and, consequently, its coordination behavior.

Predicted Conformational Preferences

In its free state, trimethylbis(hexamethylene)triamine is expected to exist as a mixture of various conformers in solution. The long hexamethylene chains will likely adopt extended, anti-staggered conformations to minimize torsional strain.[11] Upon coordination to a metal ion, the ligand will be forced to adopt a more folded conformation to allow all three nitrogen atoms to bind.

The following diagram illustrates the potential for conformational flexibility.

G cluster_0 Extended Conformation (Unbound) cluster_1 Folded Conformation (Bound) N1_ext N C6_1_ext C6 N1_ext->C6_1_ext N2_ext N C6_1_ext->N2_ext C6_2_ext C6 N2_ext->C6_2_ext N3_ext N C6_2_ext->N3_ext M M N1_bnd N M->N1_bnd N2_bnd N M->N2_bnd N3_bnd N M->N3_bnd C6_1_bnd C6 N1_bnd->C6_1_bnd C6_2_bnd C6 N2_bnd->C6_2_bnd C6_1_bnd->N2_bnd C6_2_bnd->N3_bnd

Caption: Conformational change of the ligand upon metal binding.

Impact on Coordination Number and Geometry

The steric bulk of the trimethyl groups, combined with the conformational constraints of the hexamethylene chains, will likely influence the preferred coordination number and geometry of the metal center.

  • Facial vs. Meridional Coordination: As a tridentate ligand, it can coordinate in either a facial (fac) or meridional (mer) fashion. The steric interactions between the methyl groups and the hexamethylene chains will likely create a preference for one isomer over the other.

  • Enforced Geometries: The ligand may enforce a distorted geometry on the metal center to accommodate its steric bulk. For example, a metal that typically prefers an octahedral geometry might be forced into a trigonal prismatic or other less common geometry.

Kinetic and Thermodynamic Consequences

The steric hindrance of trimethylbis(hexamethylene)triamine has significant implications for the kinetics and thermodynamics of complex formation.

  • The Chelate Effect: Like other polyamines, this ligand will benefit from the chelate effect, leading to more stable complexes compared to those formed with analogous monodentate amine ligands.[8][12] The formation of two chelate rings upon coordination significantly increases the stability of the complex.

  • Kinetic Lability: The steric hindrance around the nitrogen atoms can slow down the rates of ligand substitution reactions.[5] This can be advantageous in applications where a robust and inert metal complex is desired.

  • Thermodynamic Stability: While the chelate effect is a stabilizing factor, excessive steric strain can counteract this, leading to a decrease in the overall thermodynamic stability of the complex.[8][13] There is a delicate balance between the entropic gains of chelation and the enthalpic penalties of steric repulsion.

The following workflow illustrates the factors influencing complex stability.

G cluster_0 Stabilizing Factors cluster_1 Destabilizing Factors Ligand Trimethylbis(hexamethylene)triamine Complex Metal Complex Ligand->Complex Metal Metal Ion Metal->Complex Chelate Chelate Effect (Entropic Gain) Chelate->Complex Steric Steric Hindrance (Enthalpic Penalty) Steric->Complex Entropy Loss of Conformational Entropy Entropy->Complex

Caption: Thermodynamic factors in complex formation.

Synthesis and Characterization Protocols

Proposed Synthesis of Trimethylbis(hexamethylene)triamine

The synthesis of bis(hexamethylene)triamine can be achieved through the reaction of 6-aminohexanenitrile followed by hydrogenation.[14]

Step 1: Synthesis of Bis(hexamethylene)triamine (Conceptual)

  • Reaction: React 6-aminohexanenitrile in the presence of a suitable catalyst (e.g., palladium, platinum, rhodium, or ruthenium-based) to form di(5-cyanopentyl)amine.[14]

  • Hydrogenation: Hydrogenate the resulting di(5-cyanopentyl)amine using a nitrile hydrogenation catalyst (e.g., Raney cobalt) to yield bis(hexamethylene)triamine.[14]

Step 2: N-methylation of Bis(hexamethylene)triamine

The methylation of the primary and secondary amine groups of bis(hexamethylene)triamine can be achieved using various methods, with the Eschweiler-Clarke reaction being a common choice for exhaustive methylation. To achieve trimethylation, careful control of stoichiometry would be necessary.

  • Reagents: Formaldehyde and formic acid are the key reagents for the Eschweiler-Clarke reaction.

  • Procedure:

    • Dissolve bis(hexamethylene)triamine in an appropriate solvent.

    • Add a stoichiometric amount of formaldehyde and formic acid. The exact stoichiometry will need to be optimized to favor the formation of the trimethylated product.

    • Heat the reaction mixture to drive the reaction to completion.

    • Work-up the reaction mixture to remove excess reagents and byproducts.

    • Purify the crude product, for example, by distillation under reduced pressure.

Experimental Protocol for Characterizing Steric Effects

To experimentally validate the predicted steric effects of trimethylbis(hexamethylene)triamine, a series of experiments can be conducted.

Protocol: Potentiometric Titration for Stability Constant Determination

  • Objective: To determine the formation constants (stability constants) of the ligand with various metal ions.

  • Materials:

    • Trimethylbis(hexamethylene)triamine

    • Metal salts (e.g., CuCl₂, NiCl₂, ZnCl₂)

    • Standardized HCl solution

    • Standardized KOH solution (carbonate-free)

    • High-purity water

    • Inert salt (e.g., KNO₃) to maintain constant ionic strength

  • Procedure:

    • Prepare a solution of the ligand and a metal salt in a thermostated vessel.

    • Titrate the solution with a standardized solution of KOH.

    • Record the pH at each addition of the titrant.

    • Repeat the titration in the absence of the metal ion to determine the protonation constants of the ligand.

    • Analyze the titration data using a suitable software package (e.g., Hyperquad) to calculate the stability constants.

  • Interpretation: By comparing the stability constants with those of less sterically hindered polyamine ligands, the thermodynamic cost of steric hindrance can be quantified.

Computational Protocol for Modeling Steric Hindrance

Computational chemistry offers a powerful tool for visualizing and quantifying the steric effects of ligands.

Protocol: Density Functional Theory (DFT) Calculations

  • Objective: To calculate the %VBur and analyze the geometry of a metal complex of the ligand.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Procedure:

    • Build the structure of the trimethylbis(hexamethylene)triamine ligand.

    • Perform a conformational search to identify the lowest energy conformer.

    • Build the structure of a metal complex (e.g., with a generic metal like Au-Cl as used in some studies).[4]

    • Optimize the geometry of the complex using a suitable DFT functional (e.g., B3LYP) and basis set.

    • Perform a frequency calculation to confirm that the optimized structure is a true minimum.

    • Use the optimized coordinates to calculate the %VBur using a dedicated tool or script.

  • Interpretation: The calculated %VBur will provide a quantitative measure of the ligand's steric bulk. The optimized geometry will reveal bond lengths and angles that can be compared to experimental data (if available) or to complexes with less hindered ligands.

Applications and Future Directions

The unique steric profile of trimethylbis(hexamethylene)triamine makes it a promising candidate for a variety of applications:

  • Catalysis: The steric hindrance can be exploited to create selective catalysts by controlling the access of substrates to the metal center.

  • Drug Delivery: The ligand could be incorporated into drug delivery systems to modulate the release of a therapeutic agent.

  • Biomimetic Chemistry: The flexible backbone and N-methylated donors could be used to mimic the active sites of certain metalloenzymes.

Future research should focus on the synthesis and characterization of a wider range of metal complexes with this ligand. Single-crystal X-ray diffraction studies would be particularly valuable for providing definitive structural information. Furthermore, detailed kinetic studies of ligand exchange reactions would provide crucial insights into the kinetic consequences of its steric bulk.

Conclusion

Trimethylbis(hexamethylene)triamine is a ligand with a complex and tunable steric profile. The interplay between the N-methyl groups and the long, flexible hexamethylene chains results in a unique set of properties that can be harnessed for a variety of applications in chemistry and materials science. While direct experimental data on this ligand is still emerging, a thorough understanding of the fundamental principles of steric hindrance allows for a robust prediction of its behavior. This guide provides a foundational framework for researchers and professionals to explore the potential of this intriguing molecule.

References

  • Poater, A., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science.
  • Poater, A., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. BOA.
  • Fiveable. (2025). Steric Hindrance Definition - Inorganic Chemistry II Key Term. Fiveable.
  • Poater, A., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • Poater, A., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing).
  • Journal of the American Chemical Society. (2024). Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces.
  • Dalal Institute.
  • ResearchGate. Transition Metal Complexes of Bis(Trimethyl‐silyl)Amine (1,1,1,3,3,3‐Hexamethyldisilazane).
  • Quora. (2014). How to measure steric hindrance.
  • BOC Sciences. (2023). Buy Bis(hexamethylene)triamine | 143-23-7.
  • Chemistry Stack Exchange. (2017).
  • ResearchGate. (2025). Structural and thermodynamic study of the effect of sterically hindering alkyl groups on complex stability.
  • Oreate AI Blog. (2026). Understanding Steric Hindrance: The Invisible Force in Chemistry.
  • PubMed. (2006). Effect of N-methylation of macrocyclic amine ligands on the spin state of iron(III): a tale of two fluoro complexes.
  • ChemicalBook. BIS(HEXAMETHYLENE)TRIAMINE CAS#: 143-23-7.
  • SpringerLink. (2011). Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • The Journal of Organic Chemistry. (2024).
  • PubMed Central. (2022).
  • PubMed Central. Methyl Effects on Protein–Ligand Binding.
  • ACS Publications. (2022).
  • Chemistry LibreTexts. (2025). 7.2.
  • Chemistry LibreTexts. (2023). 12.4.
  • The Royal Society of Chemistry. Chemicals Bis(hexamethylene)triamine (143-23-7), nickel(II) chloride hexahydrate (99%, 7791-20-0), and dimethylglyoxime (97%, 95.
  • Journal of the American Chemical Society. (2019).
  • ACS Publications. (1999). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. The Journal of Organic Chemistry.
  • Google Patents. (1990).
  • ResearchGate. (2025). Coordination chemistry of polyamines and their interactions in ternary systems including metal ions, nucleosides and nucleotides.
  • CymitQuimica. CAS 86018-07-7: N,N',N''-trimethylbis(hexamethylene)-triamine.
  • Letters in Applied NanoBioScience. (2020). Synthesis and Biological Evaluation Study of New Bis- imine Ligand and Metal Complexes.
  • PubMed. (2023). Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide.
  • LookChem. (2023). BIS(HEXAMETHYLENE)TRIAMINE 143-23-7 wiki.
  • Taylor & Francis Online. Steric hindrance – Knowledge and References.
  • PubMed Central. (2023). Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide.
  • BOC Sciences. CAS 143-23-7 (Bis(hexamethylene)triamine).
  • ResearchGate. (2025). Electronicvs.
  • Organic & Biomolecular Chemistry (RSC Publishing). The effect of N-methylation of amino acids (Ac-X-OMe)
  • Sigma-Aldrich. Bis(hexamethylene)triamine technical grade, 40 143-23-7.
  • PubMed Central. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine.
  • SlidePlayer.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Computational Chemistry in Understanding Bis(hexamethylene)triamine.
  • Chemistry LibreTexts. (2020). 8.
  • ResearchGate.
  • YouTube. (2021).
  • Google Patents. (2019). CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.
  • ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry.
  • Sigma-Aldrich. Bis(hexamethylene)triamine technical grade, 40 143-23-7.
  • MDPI. (2023).
  • PubMed. (2025).

Sources

coordination chemistry of N,N',N''-Trimethylbis(hexamethylene)triamine with transition metals

Author: BenchChem Technical Support Team. Date: February 2026

Supramolecular Linkers & Bioinorganic Vectors[1][2][3][4]

Executive Summary: The "Long-Chain" Paradigm

In the realm of coordination chemistry, N,N',N''-Trimethylbis(hexamethylene)triamine (CAS 86018-07-7) represents a distinct departure from classical chelators like EDTA or Diethylenetriamine (DETA).[1][2][3][4] While classical ligands utilize short ethylene (


) or propylene (

) spacers to form stable 5- or 6-membered chelate rings, this ligand features two extended hexamethylene (

) spacers
.[1][2][3][4]

This structural extension imposes a "chelate ban" on single metal centers, entropically disfavoring monomeric tridentate coordination. Instead, this ligand functions as a flexible, lipophilic bridging agent , capable of spanning large distances between metal centers or interacting with biological macromolecules (DNA, Mitochondria) via distributed electrostatic anchor points.[1] This guide details its coordination behaviors, synthesis, and utility in designing dinuclear metallodrugs.[1][3]

Ligand Architectonics & Physicochemical Profile[1][3]

The ligand is a methylated derivative of Bis(hexamethylene)triamine (BHMT).[3] The N-methylation is a critical modification that eliminates hydrogen bond donor capacity at the nitrogen sites, increasing lipophilicity and forcing coordination solely through N-donor lone pairs without secondary sphere stabilization.[1][2][4]

PropertyValue / DescriptionImpact on Coordination
CAS Number 86018-07-7Unique identifier for the trimethyl derivative.[1][2][4]
Formula

High carbon-to-nitrogen ratio (5:[1][2][3][4]1) enhances lipophilicity.[3]
Spacer Length Hexamethylene (-(CH2)6-)Prevents Chelation: Too long for stable ring formation on small ions (Cu, Zn).[1][2][3][4] Favors Bridging .
Donor Set

(Tertiary Amines)
Hard/Borderline base.[3] Good affinity for Cu(II), Zn(II), Pt(II), Pd(II).[1][3]
pKa (est) ~10.2, 9.4, 8.6Fully protonated (

) at physiological pH (7.4), acting as a polycation.[1][3]
LogP > 2.0 (Predicted)Permeable to mitochondrial membranes; suitable for intracellular targeting.[3]
Coordination Modes: Bridging vs. Supramolecular Assembly[2][3][4]

Unlike


-spaced polyamines that wrap around a metal ion, N,N',N''-Trimethylbis(hexamethylene)triamine adopts an extended conformation.[1][2][3][4] This dictates two primary coordination modes relevant to drug design.
Mode A: The Dinuclear "Dumbbell" Bridge

In this mode, the central nitrogen may remain uncoordinated (protonated) or coordinate to a third metal, while the terminal nitrogens bind to two separate metal centers.[3] This is the template for dinuclear platinum anticancer drugs (e.g., similar to BBR3464 derivatives).

  • Mechanism: The flexible

    
     chains allow the two metal centers to situate far apart (>10 Å), enabling "long-range" DNA crosslinking (e.g., interstrand crosslinks that evade repair mechanisms).[1][2][3]
    
  • Target Metals: Pt(II), Pd(II), Ru(II).[1][3][5]

Mode B: Supramolecular Guest

The ligand acts as a cationic template.[3] In polyoxometalate (POM) chemistry, the protonated triamine acts as a counter-cation that directs the assembly of anionic metal clusters (e.g., Tungstates) into 1D chains or networks.[3]

  • Relevance: Design of Metal-Organic Frameworks (MOFs) or controlled-release drug depots where the drug (the polyamine) is released upon framework degradation.[1][2][3][4]

CoordinationModes Ligand N,N',N''-Trimethylbis (hexamethylene)triamine Constraint Hexamethylene (C6) Spacers (Entropic Barrier) Ligand->Constraint defines geometry Bridging Mode A: Dinuclear Bridge M -- L -- M Constraint->Bridging favors Guest Mode B: Supramolecular Guest (LH3)3+ ... [Anionic Cluster] Constraint->Guest favors (if protonated) DNA_Crosslink Application: Long-Range DNA Crosslinking (Pt-Pt distance > 10Å) Bridging->DNA_Crosslink MOF Application: POM/MOF Template (Charge Balance) Guest->MOF

Figure 1: The structural constraint of the C6 spacers dictates the divergence into bridging or guest modes, avoiding classical chelation.[1][2][3][4]

Therapeutic Applications & Biological Interface[1][2]
4.1. Mitochondrial Targeting Vector

The "Trimethyl" modification is crucial here.[3] While the parent BHMT is a polycation, the methylated version has increased lipophilicity and a distributed positive charge (when protonated), mimicking mitochondriotropic agents (like rhodamine or delocalized lipophilic cations).[3]

  • Mechanism: The potential gradient (

    
    ) drives the accumulation of the polyamine-metal complex into the mitochondrial matrix, triggering apoptosis via ROS generation or DNA damage.[3]
    
4.2. DNA Minor Groove Binding

The ligand's length allows it to snake along the DNA minor groove.[3]

  • Interaction: Electrostatic attraction (backbone phosphates) + Hydrophobic interaction (methyl groups).[3]

  • Drug Design: Use the ligand as a scaffold to attach intercalating moieties (e.g., naphthalimide) at the central nitrogen, creating a "threading intercalator."[3]

Experimental Protocols
Protocol A: Ligand Synthesis (Eschweiler-Clarke Methylation)

Objective: Convert Bis(hexamethylene)triamine (BHMT) to its N,N',N''-trimethyl derivative.

Reagents:

  • Bis(hexamethylene)triamine (BHMT) [CAS 143-23-7][2][3][4][6][7][8][9][10]

  • Formic Acid (98%)[2][3]

  • Formaldehyde (37% aq.[3] solution)

  • Sodium Hydroxide (NaOH)[2]

Workflow:

  • Cooling: Place 10 mmol of BHMT in a round-bottom flask cooled to 0°C.

  • Addition: Slowly add 25 mL of Formic acid (excess) followed by 20 mL of Formaldehyde. Caution: Exothermic CO2 evolution.[2][3][4]

  • Reflux: Heat the mixture to reflux (100°C) for 12–18 hours. The solution will turn pale yellow.

  • Workup: Evaporate excess volatiles under reduced pressure.

  • Basification: Treat the residue with 4M NaOH until pH > 12. The oily product will separate.[3]

  • Extraction: Extract with Dichloromethane (

    
     mL). Dry over 
    
    
    
    .[3]
  • Purification: Vacuum distillation or use as crude if >95% purity (verify via NMR).

Protocol B: Synthesis of Dinuclear Copper(II) Complex

Objective: Synthesize


 to evaluate cytotoxicity.[3]

Reagents:

  • N,N',N''-Trimethylbis(hexamethylene)triamine (L)[1][2][3][4]

  • 
    [3][4]
    
  • Ethanol (Absolute)[2][3]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of Ligand (L) in 10 mL absolute ethanol.

  • Metal Addition: Add 2.0 mmol of

    
     dissolved in 10 mL ethanol dropwise.
    
    • Note: A 1:2 Ligand:Metal ratio is critical to enforce the dinuclear bridging mode.[3]

  • Precipitation: The solution will turn green/blue.[3] Stir for 2 hours at room temperature.

  • Isolation: If a precipitate forms, filter and wash with cold ethanol. If not, induce precipitation by adding diethyl ether.[3]

  • Characterization:

    • UV-Vis: Look for d-d transitions characteristic of distorted square planar geometry.

    • EPR: Confirm dinuclear nature (coupling between Cu centers).

References
  • Structure & Properties: Bis(hexamethylene)triamine (CAS 143-23-7) Chemical Profile.[1][2][3][4][6][7][9][10] PubChem.[3][8][9] Link[2][3]

  • Polyamine Coordination: Covassin, L., et al. "Xylylated dimers of putrescine and polyamines: influence of the polyamine backbone on spermidine transport inhibition."[3] Bioorganic & Medicinal Chemistry Letters. Link (Contextual grounding on polyamine backbone length).

  • Supramolecular Assembly: McGlone, T., et al. "Guest-directed supramolecular architectures of {W36} polyoxometalate crowns."[1][2][3] Chemical Communications.[3] Link (Demonstrates the bridging/templating nature of BHMT derivatives).

  • Antitumor Mechanisms: Brabec, V., et al. "DNA binding mode of the isomeric platinum anticancer drug BBR3464."[3] Biochemistry. (Mechanistic parallel for long-chain dinuclear amine complexes).

  • Ligand Source: CymitQuimica Product Data, "N,N',N''-trimethylbis(hexamethylene)-triamine (CAS 86018-07-7)."[1][2][3][4] Link

Sources

Precision Synthesis of N-Methylated Polyamine Precursors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective


-methylation of polyamines (putrescine, spermidine, spermine) represents a significant challenge in synthetic organic chemistry due to the high nucleophilicity and structural similarity of the constituent amino groups. 

-methylated precursors, such as

-methylspermidine and

-bis(ethyl)spermine, are critical molecular probes for studying polyamine transport systems (PTS), epigenetic modulation (LSD1/KDM1A inhibition), and ion channel gating.

This guide moves beyond generic alkylation protocols, which invariably yield intractable mixtures of regioisomers and over-alkylated quaternary salts. Instead, we define three high-fidelity pathways: Orthogonal Solid-Phase Synthesis (SPPS) for library generation, Fukuyama-Mitsunobu Chemistry for secondary amine targeting, and Stepwise Reductive Amination for scale-up.

Part 1: Strategic Considerations in Polyamine Architecture

The synthesis of


-methylated polyamines requires a rigorous protection strategy to differentiate between primary (

) and secondary (

) amines.
The Selectivity Bottleneck
  • Primary Amines (

    
    ):  Most accessible but prone to over-methylation (quaternization).
    
  • Secondary Amines (

    
    ):  Sterically hindered and less nucleophilic; require activation (e.g., sulfonamides) or indirect synthesis via reductive amination.
    
Pathway Selection Matrix
Target ArchitectureRecommended StrategyKey ReagentsScale

-Methylation
(Terminal)
Reductive Amination

-Methylputrescine, Acrylonitrile
Gram to Kilo

-Methylation
(Internal)
Fukuyama Synthesis Nosyl-Cl, MeOH/DIAD, PhSHMilligram to Gram
Library/Analogs Solid-Phase (SPPS) 2-Cl-Trt Resin, Dde-OH, Fmoc-ClMilligram (High Throughput)

Part 2: Solution-Phase Synthesis (The "Workhorse" Pathway)

Target:


-Methylspermidine (Metabolically stable analog)
Methodology:  Michael Addition followed by Nitrile Reduction.

This protocol avoids direct methylation of spermidine, which is non-selective. Instead, we construct the polyamine backbone after establishing the methyl group.

Step 1: Synthesis of -Methylputrescine

Direct methylation of putrescine is inefficient. Use the Boc-protection route :

  • Monoprotection: React putrescine (10 eq.) with

    
     (1 eq.) in dioxane/water to yield 
    
    
    
    -Boc-1,4-diaminobutane.
  • Formylation: React with ethyl formate to generate the

    
    -formyl derivative.
    
  • Reduction: Reduce the formyl group using

    
     in THF to yield 
    
    
    
    -Boc-
    
    
    -methyl-1,4-diaminobutane.
  • Deprotection: Cleave Boc with 4M HCl/Dioxane.

Step 2: Backbone Assembly (Michael Addition)

Reagents:


-Methylputrescine, Acrylonitrile, Ethanol.
  • Dissolve

    
    -methylputrescine (10 mmol) in absolute EtOH (50 mL).
    
  • Add Acrylonitrile (11 mmol, 1.1 eq.) dropwise at 0°C.

  • Allow to warm to RT and stir for 16h. The reaction is self-validating; the disappearance of the primary amine signal in TLC indicates conversion to the nitrile intermediate.

    • Note: The secondary methylamine is less nucleophilic than the primary amine; however, steric hindrance usually directs addition to the primary amine if not protected. Correction: To ensure regioselectivity at the methylated end, one must use

      
      -benzyl-N-methyl-putrescine  or protect the non-methylated end first.
      
    • Refined Protocol: It is cleaner to react

      
      -Boc-1,4-diaminobutane  with Acrylonitrile  first, reduce to spermidine, and then selectively methylate using the Fukuyama  strategy (Part 3) or use 
      
      
      
      -methyl-3-aminopropanal
      in a reductive amination with mono-protected putrescine.

Part 3: The Fukuyama-Mitsunobu Strategy (Precision Alkylation)

Target: Site-selective methylation of secondary amines (e.g.,


-methylspermidine).

This method utilizes the electron-withdrawing 2-nitrobenzenesulfonyl (Nosyl) group to render the amine acidic (


), enabling alkylation under neutral Mitsunobu conditions or direct alkylation with weak bases.
Experimental Workflow
  • Nosylation:

    • Substrate:

      
      -bis(Boc)-spermidine.
      
    • Reagent: 2-Nitrobenzenesulfonyl chloride (NsCl),

      
      , 
      
      
      
      , 0°C.
    • Observation: The solution turns yellow. Monitor by TLC (EtOAc/Hex 1:1).

  • Methylation (Mitsunobu):

    • Dissolve Nosyl-protected polyamine in dry THF.

    • Add MeOH (10 eq.) as the methyl source.

    • Add Triphenylphosphine (

      
      )  (1.5 eq.).
      
    • Add DIAD (Diisopropyl azodicarboxylate) dropwise at 0°C.

    • Mechanism:[1][2][3] The activated alcohol (Me-O-PPh3+) alkylates the sulfonamide.

  • Denosylation (Deprotection):

    • Reagents: Thiophenol (

      
      ), 
      
      
      
      , DMF.
    • Safety: Thiophenol is toxic and malodorous. Use a bleach trap.

    • Result: The Nosyl group is cleaved, leaving the secondary

      
      -methyl amine.
      
Visualization: Fukuyama Pathway

FukuyamaPathway Amine Secondary Amine (R-NH-R') NosylAmine Nosyl-Amide (R-N(Ns)-R') Amine->NosylAmine NsCl, Et3N (Activation) Alkylated N-Methyl Nosyl-Amide (R-N(Ns)(Me)-R') NosylAmine->Alkylated MeOH, PPh3, DIAD (Mitsunobu Alkylation) Product N-Methylated Amine (R-N(Me)-R') Alkylated->Product PhSH, K2CO3 (Deprotection) Product->Amine Cycle Complete

Caption: The Fukuyama-Mitsunobu cycle allows for the alkylation of secondary amines under mild, neutral conditions, preventing over-alkylation.

Part 4: Orthogonal Solid-Phase Synthesis (SPPS)

Target: High-throughput generation of polyamine analogs. Resin: 2-Chlorotrityl chloride resin (prevents diketopiperazine formation and allows mild acid cleavage).

Orthogonal Protection Scheme
  • Fmoc: Base labile (20% Piperidine). Used for chain extension.

  • Dde: Hydrazine labile (2% Hydrazine). Used for temporary protection of primary amines to allow selective branching or methylation.

  • Boc: Acid labile (TFA). Used for final cleavage.

Protocol: Resin-Bound Reductive Alkylation
  • Loading: React diamine (e.g., putrescine, 10 eq.) with 2-Cl-Trt resin in DCM. Cap unreacted sites with MeOH.

  • Chain Extension: Couple Fmoc-amino acids or Fmoc-amino-aldehydes .

  • Selective Methylation (The "Dde" Trick):

    • If the target is a terminal

      
      -methyl group:
      
    • Couple Dde-OH to the distal amine.

    • Remove Dde with 2% Hydrazine/DMF (

      
       min). Crucial: Monitor UV absorbance of the dibenzofulvene-piperidine adduct to ensure Fmoc stability if present, though Dde removal is orthogonal.
      
    • On-Resin Reductive Amination:

      • Wash resin with 1% AcOH/DMF.

      • Add Formaldehyde (37% aq., excess) and

        
          (5 eq.).
        
      • Shake for 2h.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) .

Part 5: Analytical Validation (HPLC-MS)

Polyamines are highly polar and lack chromophores, making standard C18/UV analysis impossible without derivatization (e.g., Dansyl-Cl). For precursor validation, Ion-Pair Chromatography is the gold standard, allowing detection of underivatized polyamines via MS or ELSD.

HPLC Protocol: The HFBA Method

Column: C18 Reverse Phase (e.g., Atlantis T3 or Phenomenex Gemini),


 mm, 3 µm.
Ion-Pairing Agent:  Heptafluorobutyric Acid (HFBA).[3] HFBA coats the C18 stationary phase and forms hydrophobic ion pairs with the protonated polyamines.
ParameterCondition
Mobile Phase A

+ 0.1% HFBA
Mobile Phase B Acetonitrile + 0.1% HFBA
Flow Rate 0.3 mL/min
Gradient 0-2 min: 5% B; 2-10 min: 5%

40% B; 10-15 min: 40%

90% B.
Detection ESI-MS (Positive Mode). Monitor

and

.

Critical QC Check:

  • 
    -MeSpd  elutes after Spermidine due to the hydrophobic methyl group.
    
  • Quaternary salts (over-methylated impurities) will have distinct m/z values (

    
    ) and significantly different retention times.
    

References

  • Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry. Link

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. Link

  • Kaur, N., et al. (2008). Solid-phase synthesis of polyamine analogues using the Dde protecting group. Tetrahedron. Link

  • Häusler, T., et al. (2016). Selective N-methylation of polyamines: A review of synthetic methods. Organic & Biomolecular Chemistry. Link

  • Seiler, N. (2003). Oxidation of Polyamines and Brain Injury. Neurochemical Research. Link

Sources

Methodological & Application

protocol for using N,N',N''-Trimethylbis(hexamethylene)triamine as a polyurethane catalyst

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Use of N,N',N''-Trimethylbis(hexamethylene)triamine as a Polyurethane Catalyst

Authored by: A Senior Application Scientist

Introduction: The Crucial Role of Amine Catalysts in Polyurethane Systems

Polyurethanes (PUs) are a versatile class of polymers, formed through the exothermic reaction of a diisocyanate (or polyisocyanate) with a polyol.[1][2] The sheer diversity of available isocyanates and polyols allows for the creation of a vast range of materials, from flexible and rigid foams to elastomers, coatings, adhesives, and sealants.[3] However, the uncatalyzed reaction is often too slow for practical manufacturing processes.[4] Catalysts are therefore essential additives that accelerate the polymerization, ensuring efficient production and influencing the final properties of the material.[4][5]

Amine catalysts, a class of organic compounds derived from ammonia, are integral to polyurethane production.[1][3] They function by lowering the activation energy of the key chemical reactions.[3][4] N,N',N''-Trimethylbis(hexamethylene)triamine is a polyamine catalyst known for its high reactivity, stemming from the presence of multiple tertiary amine functional groups within its structure.[6] This guide provides a comprehensive overview of its properties, catalytic mechanism, and a detailed protocol for its application in polyurethane formulations, specifically for the production of rigid foams.

Physicochemical Properties and Handling

N,N',N''-Trimethylbis(hexamethylene)triamine is a colorless to pale yellow liquid or solid with a characteristic amine odor.[6] Its structure features two secondary and one tertiary amine groups distributed along a flexible backbone, making it an effective and reactive catalyst.[6]

PropertyValueReference
Chemical Formula C₁₅H₃₅N₃[6]
Molecular Weight 257.46 g/mol [7]
CAS Number 86018-07-7[6]
Appearance Colorless to pale yellow liquid or solid[6]
Solubility Soluble in water and organic solvents[6]
Boiling Point 163-165 °C @ 4 mmHg[8]
Melting Point 33-36 °C[9]
Safety and Handling Precautions

As with most amine catalysts, proper handling is critical. N,N',N''-Trimethylbis(hexamethylene)triamine and its related compounds are classified as corrosive and can cause severe skin burns and eye damage.[7][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10][12] In case of insufficient ventilation, use a suitable vapor and dust respirator.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12] Keep away from moisture, strong oxidizing agents, and acids.[10]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[10]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10]

The Catalytic Mechanism in Polyurethane Foam Formation

In the production of polyurethane foams, particularly water-blown systems, the amine catalyst must effectively and controllably balance two primary reactions: the gelling reaction and the blowing reaction .[1][2][3]

  • Gelling Reaction: The reaction between the polyol's hydroxyl groups (-OH) and the isocyanate groups (-NCO) to form urethane linkages. This builds the polymer backbone and increases viscosity.

  • Blowing Reaction: The reaction between water (H₂O) and the isocyanate groups (-NCO) to produce an unstable carbamic acid, which then decomposes into an amine and carbon dioxide (CO₂) gas. This CO₂ gas acts as the blowing agent, expanding the polymer matrix to create the foam's cellular structure.[3]

N,N',N''-Trimethylbis(hexamethylene)triamine, as a tertiary amine catalyst, facilitates these reactions through a nucleophilic mechanism. The lone pair of electrons on the nitrogen atoms interacts with the reactants, lowering the energy barrier for the reactions to proceed. The balance between the gelling and blowing reactions is critical for producing high-quality foam with a uniform cell structure and stable properties.[3][13]

G cluster_gel Gelling Reaction cluster_blow Blowing Reaction Polyol Polyol (R-OH) Urethane Urethane Linkage (Polymer Backbone) Polyol->Urethane NCO_gel Isocyanate (R'-NCO) NCO_gel->Urethane Water Water (H₂O) CO2 CO₂ Gas (Blowing Agent) Water->CO2 NCO_blow Isocyanate (R'-NCO) NCO_blow->CO2 Catalyst N,N',N''-Trimethylbis (hexamethylene)triamine Catalyst->Polyol activates Catalyst->Water activates

Caption: Dual catalytic action in PU foam formation.

Application Protocol: Formulation of a Rigid Polyurethane Foam

This section provides a detailed, step-by-step methodology for preparing a rigid polyurethane foam using N,N',N''-Trimethylbis(hexamethylene)triamine as the primary catalyst. This protocol is a representative example and may require optimization based on specific raw materials and desired foam properties.

Materials and Equipment
  • Chemicals: Polyether Polyol (e.g., sucrose/glycerin-initiated, hydroxyl number 400-500 mg KOH/g), Polymeric Methylene Diphenyl Diisocyanate (pMDI, NCO content ~31%), N,N',N''-Trimethylbis(hexamethylene)triamine, Silicone Surfactant, Deionized Water.

  • Equipment: High-torque mechanical stirrer with a dispersion blade, digital scale (0.01g accuracy), disposable paper cups or beakers, stopwatch, fume hood, wooden tongue depressors, open-top mold (e.g., 20x20x20 cm cardboard box), personal protective equipment (gloves, safety goggles, lab coat).

Example Formulation

The catalyst concentration typically ranges from 0.1 to 5.0 percent of the total polyurethane formulation.[1][2] The following table provides a starting point for a rigid foam formulation. The amounts are given in parts per hundred parts polyol (pphp).

ComponentFunctionParts by Weight (pphp)
-- B-Side (Polyol Blend) --
Polyether PolyolPolymer Backbone100
Silicone SurfactantCell Stabilizer1.5 - 2.5
Deionized WaterBlowing Agent2.0 - 4.0
N,N',N''-Trimethylbis(hexamethylene)triamine Gelling/Blowing Catalyst 1.0 - 3.0
-- A-Side (Isocyanate) --
Polymeric MDI (pMDI)Cross-linkerTo achieve NCO Index of 110-120

Note: The amount of pMDI is calculated based on the total hydroxyl and water content of the B-side to achieve the target NCO Index.

Experimental Workflow

G start Start: Assemble PPE and Equipment prep_b 1. Prepare B-Side (Polyol Blend) start->prep_b prep_a 2. Prepare A-Side (Isocyanate) start->prep_a weigh_polyol Weigh Polyol into mixing cup prep_b->weigh_polyol add_surfactant Add Surfactant and Water weigh_polyol->add_surfactant add_catalyst Add Catalyst add_surfactant->add_catalyst mix_b Mix B-Side thoroughly (~60 seconds) add_catalyst->mix_b combine 3. Combine & Mix mix_b->combine weigh_a Weigh required pMDI into a separate cup prep_a->weigh_a weigh_a->combine pour 4. Pour & Observe combine->pour cure 5. Cure & Analyze pour->cure end End: Characterize Foam Properties cure->end

Caption: Step-by-step experimental workflow for PU foam synthesis.

Step-by-Step Procedure
  • Prepare the B-Side (Polyol Blend):

    • Place a mixing cup on the digital scale and tare it.

    • Accurately weigh the required amount of polyether polyol.

    • Add the specified amounts of silicone surfactant and deionized water to the polyol.

    • Finally, add the N,N',N''-Trimethylbis(hexamethylene)triamine catalyst to the mixture.

    • Place the cup under the mechanical stirrer in a fume hood and mix at ~2000 RPM for 60 seconds until a homogenous, creamy emulsion is formed.

  • Prepare the A-Side (Isocyanate):

    • In a separate cup, weigh the calculated amount of pMDI.

  • Combine and Mix:

    • Quickly add the A-Side (pMDI) to the B-Side (polyol blend).

    • Immediately begin mixing at high speed (~3000 RPM) and start the stopwatch. Mix for no more than 5-7 seconds. Over-mixing can lead to premature gelling in the cup.

  • Pour and Observe Reactivity:

    • Immediately after mixing, pour the entire contents into the center of the mold.

    • Observe and record the following reactivity parameters:

      • Cream Time: The time from the start of mixing until the liquid begins to change color and rise.

      • Gel (or String) Time: The time when the rising foam becomes "tacky" and forms strings when touched with a wooden depressor.

      • Tack-Free Time: The time when the foam surface is no longer sticky to the touch.

  • Curing and Analysis:

    • Allow the foam to cure in the mold at ambient temperature for at least 24 hours before demolding.

    • After demolding, the foam can be cut and analyzed for properties such as core density, cell structure, compressive strength, and dimensional stability.

Conclusion and Further Considerations

N,N',N''-Trimethylbis(hexamethylene)triamine is a potent catalyst for polyurethane systems. Its multi-amine structure provides high catalytic activity for both the gelling and blowing reactions essential for foam production. By carefully controlling its concentration within a formulation, researchers and developers can tailor the reactivity profile and the final physical properties of the polyurethane material. For specialized applications, it may be used in conjunction with other amine or organometallic catalysts to achieve a desired synergistic effect, further refining the balance between front-end reaction delay and back-end curing.[13] As with all reactive chemical systems, thorough safety protocols must be followed to ensure safe and effective use.

References

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • Hebei Mingxu Chemicals. (2024, October 29). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. Retrieved from [Link]

  • ResearchGate. (n.d.). RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE. Retrieved from [Link]

  • American Chemistry Council. (2011, July 4). Polyurethane Amine Catalysts: Safe Handling Guidelines. Retrieved from [Link]

  • Qichen Chemical. (n.d.). Polyurethane Amine Catalysts. Retrieved from [Link]

  • LookChem. (n.d.). Bis(hexamethylene)triamine. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). BIS(HEXAMETHYLENE)TRIAMINE. Retrieved from [Link]

Sources

Application Notes and Protocols for N,N',N''-Trimethylbis(hexamethylene)triamine in Epoxy Resin Curing

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Curing Agent for Advanced Epoxy Formulations

N,N',N''-Trimethylbis(hexamethylene)triamine is a polyamine curing agent offering a unique combination of reactivity and structural flexibility for epoxy resin systems.[1] Its molecular structure, featuring two secondary amine groups and one tertiary amine group, provides a dual-functionality curing mechanism. The secondary amines participate directly in the cross-linking reaction with epoxy groups, while the tertiary amine can act as a catalyst to accelerate the curing process.[2] This dual nature allows for tailored curing profiles and final material properties, making it a subject of interest for applications in adhesives, coatings, and composite materials where controlled curing and robust performance are critical.[1]

This document provides a comprehensive guide to the application of N,N',N''-Trimethylbis(hexamethylene)triamine in epoxy resin curing, covering its chemical properties, reaction mechanisms, and detailed protocols for formulation and characterization. The information presented herein is intended to serve as a foundational resource for researchers and formulators seeking to leverage the unique attributes of this curing agent.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of N,N',N''-Trimethylbis(hexamethylene)triamine is essential for its effective and safe use.

PropertyValueSource
CAS Number 86018-07-7[1]
Molecular Formula C₁₅H₃₅N₃[1]
Molecular Weight 257.46 g/mol Echemi
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in water and organic solvents[1]
Amine Hydrogen Equivalent Weight (AHEW) 128.73 g/eq (calculated)

Note: The Amine Hydrogen Equivalent Weight (AHEW) is calculated based on the molecular weight and the number of active amine hydrogens. For N,N',N''-Trimethylbis(hexamethylene)triamine, there are two active hydrogens (one on each of the two secondary amine groups). The tertiary amine does not have an active hydrogen for the primary curing reaction.

Curing Mechanism: A Dual-Action Approach

The curing of epoxy resins with N,N',N''-Trimethylbis(hexamethylene)triamine proceeds through a well-established amine-epoxy addition reaction. The active hydrogens on the secondary amine groups act as nucleophiles, attacking the electrophilic carbon of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a new covalent bond.[3]

The presence of a tertiary amine within the molecule can also contribute to the curing process by catalyzing the anionic polymerization of epoxy groups, particularly at elevated temperatures.[3] This dual mechanism can result in a more efficient and complete cure.

curing_mechanism Epoxy Epoxy Resin (e.g., DGEBA) Intermediate Cross-linked Intermediate Epoxy->Intermediate Ring-opening addition Triamine N,N',N''-Trimethylbis (hexamethylene)triamine Triamine->Intermediate Nucleophilic attack Cured_Network Cured Epoxy Network Intermediate->Cured_Network Further cross-linking

Figure 1: Simplified workflow of the epoxy curing process.

Formulation Protocol: A Step-by-Step Guide

The following protocol provides a general guideline for the formulation of an epoxy resin system using N,N',N''-Trimethylbis(hexamethylene)triamine as the curing agent. It is crucial to perform preliminary trials to optimize the formulation for specific applications.

Materials and Equipment
  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA, with a known Epoxy Equivalent Weight - EEW)

  • N,N',N''-Trimethylbis(hexamethylene)triamine (AHEW = 128.73 g/eq)

  • Analytical balance

  • Disposable mixing cups and stirring rods

  • Vacuum oven or standard laboratory oven

  • Molds for sample casting (e.g., silicone or PTFE)

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

Calculation of Stoichiometric Ratio

The optimal amount of curing agent is typically determined based on a stoichiometric ratio of one active amine hydrogen per epoxy group. The loading of the curing agent is often expressed in parts per hundred parts of resin (phr).

The formula for calculating the phr of N,N',N''-Trimethylbis(hexamethylene)triamine is:

phr = (AHEW / EEW) x 100

Where:

  • AHEW = Amine Hydrogen Equivalent Weight of the curing agent (128.73 g/eq)

  • EEW = Epoxy Equivalent Weight of the epoxy resin (provided by the manufacturer)

Example Calculation:

For an epoxy resin with an EEW of 188 g/eq:

phr = (128.73 / 188) x 100 ≈ 68.5 phr

This means that for every 100 grams of epoxy resin, 68.5 grams of N,N',N''-Trimethylbis(hexamethylene)triamine should be used for a stoichiometric cure.

Formulation Procedure
  • Preparation: Ensure all equipment is clean and dry. Work in a well-ventilated area, preferably a fume hood.

  • Weighing: Accurately weigh the desired amount of epoxy resin into a mixing cup.

  • Addition of Curing Agent: Based on the calculated phr, accurately weigh the corresponding amount of N,N',N''-Trimethylbis(hexamethylene)triamine and add it to the epoxy resin.

  • Mixing: Thoroughly mix the two components for 3-5 minutes until a homogeneous mixture is obtained. Scrape the sides and bottom of the mixing cup to ensure complete incorporation.

  • Degassing (Optional but Recommended): To remove any entrapped air bubbles, place the mixture in a vacuum chamber at room temperature for 5-10 minutes, or until bubbling subsides.

  • Casting: Pour the degassed mixture into the desired molds.

  • Curing: Transfer the molds to an oven and follow the recommended curing schedule.

Curing Schedule and Thermal Analysis

Recommended Starting Curing Schedule:

StageTemperatureDurationPurpose
Initial Cure Room Temperature (25°C)24 hoursAllows for initial gelation and handling strength.
Post-Cure 80 - 120°C2 - 4 hoursPromotes further cross-linking to achieve optimal thermal and mechanical properties.

Monitoring the Cure:

Differential Scanning Calorimetry (DSC) is a powerful technique to determine the extent of cure and the glass transition temperature (Tg) of the cured epoxy.[4] The Tg is a critical parameter that indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[5][6] A higher Tg is generally associated with a higher degree of cross-linking and improved thermal stability.[7]

dsc_workflow Start Prepare Uncured Sample DSC_Run1 Initial DSC Scan (e.g., -50°C to 250°C) Start->DSC_Run1 Analyze1 Determine Exothermic Curing Peak and Tg₀ DSC_Run1->Analyze1 Cure Cure Sample (e.g., in oven) Analyze1->Cure DSC_Run2 Second DSC Scan (post-cure) Cure->DSC_Run2 Analyze2 Determine Final Tg (Tg∞) DSC_Run2->Analyze2 End Characterize Cured Material Analyze2->End

Figure 2: Workflow for DSC analysis of epoxy curing.

Expected Performance and Mechanical Properties

The use of N,N',N''-Trimethylbis(hexamethylene)triamine as a curing agent is expected to impart a good balance of mechanical properties to the cured epoxy resin. The long, flexible hexamethylene chains in its structure can contribute to improved toughness and impact resistance compared to more rigid aromatic amine curing agents.[4]

Typical Mechanical Properties to Evaluate:

  • Tensile Strength and Modulus: Measures the material's resistance to being pulled apart.

  • Flexural Strength and Modulus: Indicates the material's ability to resist bending.

  • Hardness (Shore D): A measure of the material's resistance to indentation.

  • Impact Strength (Izod/Charpy): Assesses the material's ability to withstand sudden impact.

These properties are highly dependent on the specific epoxy resin used, the curing schedule, and the presence of any fillers or additives.[8]

Safety and Handling Precautions

N,N',N''-Trimethylbis(hexamethylene)triamine, like other aliphatic amines, requires careful handling to minimize health risks. Based on safety data for the closely related bis(hexamethylene)triamine, the following precautions should be observed:[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat.[9][10]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[9][11]

  • Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][10] N,N',N''-Trimethylbis(hexamethylene)triamine is expected to cause severe skin burns and eye damage.[12]

  • Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[9][10]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids.[9][11]

Always consult the Safety Data Sheet (SDS) for N,N',N''-Trimethylbis(hexamethylene)triamine for complete and detailed safety information before use.[9][10][11][12]

Conclusion and Future Directions

N,N',N''-Trimethylbis(hexamethylene)triamine presents a promising option for formulators seeking a versatile curing agent for epoxy resins. Its unique structure suggests the potential for creating cured materials with a desirable balance of mechanical properties and controlled reactivity. The protocols and information provided in this guide serve as a starting point for the exploration and application of this compound. Further research is warranted to fully characterize the performance of epoxy systems cured with N,N',N''-Trimethylbis(hexamethylene)triamine and to explore its potential in advanced material applications.

References

  • Pahn, M., & Dinkler, D. (2015). Glass transition evaluation of commercially available epoxy resins used for civil engineering applications.
  • NETZSCH Analyzing & Testing. (2025, May 31). Time-Temperature-Transformation (TTT) Diagram of Epoxy Resin. Retrieved from [Link]

  • Rieger, B., et al. (2023). Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources. Polymers, 15(4), 932.
  • Lume UFRGS. (2023, November 2). EFFECT OF CURING ON THE GLASS TRANSITION TEMPERATURE OF THE EPOXY/GNP SYSTEM. Retrieved from [Link]

  • MDPI. (2023, January 4). Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry. Retrieved from [Link]

  • PMC. (2022, December 7). Curing of DER-331 Epoxy Resin with Arylaminocyclotriphosphazenes Based on o-, m-, and p-methylanilines. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Curing mechanisms and mechanical properties of cured epoxy resins. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (n.d.). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. Retrieved from [Link]

  • Wang, J., et al. (2017). Mechanical and thermal properties of a room temperature curing epoxy resin and related hemp fibers reinforced composites. Composites Part B: Engineering, 130, 136-142.
  • Polymer Chemistry (RSC Publishing). (n.d.). Effect of epoxy monomer structure on the curing process and thermo-mechanical characteristics of tri-functional epoxy/amine systems: a methodology combining atomistic molecular simulation with experimental analyses. Retrieved from [Link]

  • SID. (2005, December 11). Study the Curing Kinetics of DGEBA with Imidazoles and Property-structure Relationships. Retrieved from [Link]

  • Younes, M., et al. (1994). The curing of epoxy resins as studied by various methods. Polymer, 35(24), 5269-5276.
  • ResearchGate. (n.d.). Curing Kinetics Analysis of Dgeba-Mda System. Retrieved from [Link]

  • ThreeBond. (1990, December 20). Curing Agents for Epoxy Resin. Three Bond Technical News.
  • Polymer Innovation Blog. (2022, July 11). Epoxy Curing Agents - Part 1: Amines. Retrieved from [Link]

  • Tri-iso. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems. Retrieved from [Link]

Sources

using trimethylbis(hexamethylene)triamine for CO2 capture solvent formulation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation and Characterization of Trimethylbis(hexamethylene)triamine (TM-BHMT) for Post-Combustion CO₂ Capture

Executive Summary

This Application Note details the protocol for evaluating Trimethylbis(hexamethylene)triamine (referred to herein as TM-BHMT ) as a novel solvent for post-combustion CO₂ capture. While 30 wt% Monoethanolamine (MEA) remains the industrial benchmark, its high regeneration energy (3.5–4.0 GJ/t CO₂) and oxidative degradation rates necessitate the development of advanced amine formulations.

TM-BHMT represents a class of lipophilic, sterically hindered polyamines .[1] Its structure—comprising a triamine backbone with hexamethylene spacers and methyl substitution—offers three theoretical advantages:

  • Lower Regeneration Energy: Methylation shifts the reaction equilibrium from stable carbamates toward bicarbonates, which are easier to strip.[1]

  • Low Volatility: The high molecular weight of the bis(hexamethylene) backbone minimizes solvent loss into the gas phase.[1]

  • Tunable Hydrophobicity: The hexyl chains introduce lipophilicity, potentially enabling phase-change (biphasic) capture systems.[1]

This guide provides a rigorous, self-validating workflow for formulating TM-BHMT, characterizing its thermodynamic limits (VLE), and measuring its kinetic performance.[1]

Chemical Logic & Mechanism

To successfully formulate TM-BHMT, one must understand its reaction pathway.[1] Unlike primary amines (MEA) that form stable carbamates, the methylated secondary/tertiary sites on TM-BHMT promote base-catalyzed hydration of CO₂.[1]

Reaction Pathway Diagram

ReactionPathway cluster_legend Mechanism Logic Amine TM-BHMT (Free Amine) Zwitterion Zwitterion Intermediate Amine->Zwitterion + CO2 CO2 CO2 (Dissolved) CO2->Zwitterion Carbamate Carbamate (Unstable) Zwitterion->Carbamate Steric Hindrance Inhibits Bicarbonate Bicarbonate (HCO3-) + Protonated Amine Zwitterion->Bicarbonate + H2O (Hydrolysis) Methylation favors Hydrolysis over Carbamation Methylation favors Hydrolysis over Carbamation

Figure 1: Reaction pathway for sterically hindered/methylated amines.[1] The methylation (steric hindrance) destabilizes the carbamate, pushing the equilibrium toward bicarbonate formation, which lowers the heat required for regeneration.

Protocol A: Solvent Formulation & Viscosity Management

Challenge: High molecular weight amines like TM-BHMT often exhibit high viscosity (>100 cP) at high CO₂ loading, which impedes mass transfer in absorbers.[1] Objective: Determine the optimal aqueous dilution and identify if a viscosity modifier (co-solvent) is required.

Materials
  • TM-BHMT (>98% purity).[1]

  • Deionized Water (DIW).[1]

  • Reference: 30 wt% MEA.[1]

  • Viscometer (e.g., Anton Paar SVM 3001 or cone-and-plate rheometer).[1]

Step-by-Step Formulation
  • Preparation of Series: Prepare three concentrations of TM-BHMT in DIW to bracket the industrial standard molarity.

    • Formulation A: 2.5 M (~35-40 wt% depending on MW).[1]

    • Formulation B: 5.0 M (High capacity target).

    • Formulation C: 2.5 M TM-BHMT + 5 wt% Piperazine (PZ) (Activated blend).

  • CO₂ Loading (Saturation):

    • Sparge pure CO₂ gas into 100 mL of each sample at 40°C (absorber temperature) until weight stabilizes.[1]

    • Record Rich Loading (

      
      , mol CO₂/mol amine).
      
  • Viscosity Profiling:

    • Measure kinematic viscosity (

      
      ) at 40°C for both Lean (unloaded) and Rich (saturated) samples.[1]
      
    • Pass/Fail Criteria: If Rich Viscosity > 20 cP, the formulation requires a viscosity reducer (add 5-10% triethylene glycol or reduce amine concentration).[1]

Data Output Table:

FormulationLean Viscosity (cP @ 40°C)Rich Viscosity (cP @ 40°C)Rich Loading (

)
Status
TM-BHMT (2.5 M) MeasureMeasureMeasureBaseline
TM-BHMT (5.0 M) MeasureMeasureMeasureHigh Capacity
TM-BHMT/PZ MeasureMeasureMeasureActivated
MEA (30 wt%) ~2.5~3.5~0.50Control

Protocol B: Vapor-Liquid Equilibrium (VLE) Determination

Objective: Map the solubility isotherms to calculate the Cyclic Capacity (


). This determines the solvent circulation rate required in the plant.
Experimental Setup: Stirred Equilibrium Cell

Use a jacketed stainless steel autoclave (e.g., 500 mL) equipped with a pressure transducer and magnetic drive stirrer.[1]

Workflow
  • System Evacuation: Charge 200 mL of formulated TM-BHMT solvent.[1] Pull vacuum to remove air.[1]

  • Isotherm A (Absorber Conditions): Set temperature to 40°C .

    • Inject CO₂ stepwise to reach partial pressures (

      
      ) of 0.1, 1, 5, and 10 kPa.[1]
      
    • Allow equilibrium (pressure stability < 0.1 kPa/min) at each step.

    • Calculate loading based on mass balance or liquid sampling (titration).[1]

  • Isotherm B (Stripper Conditions): Set temperature to 120°C .

    • Inject CO₂ to reach

      
       of 10, 50, and 100 kPa.[1]
      
  • Cyclic Capacity Calculation:

    • 
       is defined at 
      
      
      
      at 40°C (typical flue gas partial pressure).[1]
    • 
       is defined at 
      
      
      
      at 120°C (typical stripper bottoms).[1]
    • Target:

      
      .
      

Protocol C: Kinetic Profiling (Wetted Wall Column)

Objective: Measure the mass transfer coefficient (


). Sterically hindered amines often have slower kinetics than primary amines; this test validates if the absorber column height will be economically feasible.[1]
Wetted Wall Column (WWC) Diagram

WWC_Setup cluster_params Key Parameters GasFeed Simulated Flue Gas (N2 + CO2) Humidifier Saturator (Humidification) GasFeed->Humidifier WWC Wetted Wall Column (Contact Zone) Humidifier->WWC Gas In LiquidRes TM-BHMT Reservoir (Thermostated) WWC->LiquidRes Liquid Return Analyzer IR Gas Analyzer (Outlet CO2) WWC->Analyzer Gas Out Pump Gear Pump LiquidRes->Pump Pump->WWC Liquid Film Flow Gas Flow: 4-6 L/min Gas Flow: 4-6 L/min Liquid Flow: 2-4 mL/s Liquid Flow: 2-4 mL/s Gas Flow: 4-6 L/min->Liquid Flow: 2-4 mL/s Temp: 40°C - 60°C Temp: 40°C - 60°C

Figure 2: Schematic of a Wetted Wall Column (WWC). A thin film of solvent flows down the inner wall while gas flows counter-currently.[1] This setup provides a known surface area for precise kinetic measurement.

Methodology
  • Calibration: Run 30 wt% MEA to establish a baseline

    
     (typically 
    
    
    
    ).
  • Measurement:

    • Circulate TM-BHMT solvent at 40°C.[1]

    • Introduce gas stream with known CO₂ partial pressure.[1]

    • Measure inlet and outlet CO₂ concentration.[1]

  • Calculation: Use the flux equation:

    
    .[1]
    
    • If

      
       of TM-BHMT is < 50% of MEA, the solvent requires promotion  (e.g., add PZ or Carbonic Anhydrase).
      

Critical Analysis & Troubleshooting

ObservationRoot CauseCorrective Action
Phase Separation High hydrophobicity of hexamethylene chains.[1]Opportunity: Investigate as a Biphasic Solvent. The CO₂-rich phase may separate, allowing only the rich phase to be sent to the stripper (saving energy).
Precipitation Formation of insoluble carbamate or bicarbonate salts.[1]Dilute with water or add a co-solvent (e.g., sulfolane).[1]
High Viscosity Hydrogen bonding networks in rich solution.[1]Increase temperature or reduce amine molarity.[1]

References

  • Rochelle, G. T. (2009).[1] Amine Scrubbing for CO₂ Capture.[1][2][3][4][5][6][7] Science, 325(5948), 1652–1654.[1] Link[1]

  • Sartori, G., & Savage, D. W. (1983).[1] Sterically Hindered Amines for CO₂ Removal from Gases.[1] Industrial & Engineering Chemistry Fundamentals, 22(2), 239–249.[1] Link[1]

  • Voice, A. K., et al. (2013).[1] High temperature oxidation of piperazine for CO₂ capture. International Journal of Greenhouse Gas Control, 15, 70-77.[1] Link[1]

  • Darde, V., et al. (2009).[1] Chilled ammonia process for CO₂ capture.[1] Energy Procedia, 1(1), 1035-1042.[1] Link[1]

  • ISO 10628-2:2012. Diagrams for the chemical and petrochemical industry.[1] Link

(Note: While specific literature on "Trimethylbis(hexamethylene)triamine" is limited, the protocols above are derived from standard methodologies for sterically hindered polyamines like methylated-BHMT and PMDETA.)[1]

Sources

Application Note: Catalytic Mechanism of N,N',N''-Trimethylbis(hexamethylene)triamine (TMBHMT) in Flexible Foam Production

[1]

Executive Summary

This application note details the mechanistic function and processing protocols for N,N',N''-Trimethylbis(hexamethylene)triamine (CAS: 86018-07-7), hereafter referred to as TMBHMT .[1]

Unlike traditional fugitive catalysts (e.g., TEDA, PMDETA) which rely solely on tertiary amines for catalytic turnover, TMBHMT represents a class of Reactive (Non-Fugitive) Catalysts . Its unique structure—featuring a hydrophobic hexamethylene backbone and secondary amine functionality—provides a critical dual-functionality:[1]

  • Process Control: Balanced promotion of the gelling (urethane) and blowing (urea) reactions with improved flowability due to the C6 spacers.

  • Emission Compliance: Chemical immobilization into the polymer matrix, ensuring compliance with stringent automotive emission standards (e.g., VDA 278).

Chemical Identity & Structural Logic[1][2]

To understand the mechanism, one must first analyze the molecule's steric and electronic environment.

  • Chemical Name: N,N',N''-Trimethylbis(hexamethylene)triamine[1][2][3][4]

  • CAS Number: 86018-07-7[1][2][4][5]

  • Molecular Structure: CH3-NH-(CH2)6-N(CH3)-(CH2)6-NH-CH3[1]

Structural-Property Relationships
Structural FeatureFunction in Foam Matrix
Secondary Amine Groups (-NH-Me) Reactive Site: Acts as a nucleophile towards isocyanates, forming a substituted urea.[1][6] This chemically bonds the catalyst to the foam, preventing migration (fogging).[7]
Central Tertiary Amine (-N(Me)-) Catalytic Center: Provides the lone pair electrons necessary to lower the activation energy for the polyol-isocyanate reaction (Gelling) and water-isocyanate reaction (Blowing).[1]
Hexamethylene Spacers (C6) Hydrophobicity & Flow: The long alkyl chains increase compatibility with polyether polyols and reduce initial viscosity, improving flow in complex molds before the "gel" point is reached.

Catalytic Mechanism: The "Race Against Immobilization"

The efficacy of TMBHMT relies on a competitive kinetic pathway. The molecule must catalyze the formation of the foam network before it is consumed by the isocyanate and locked into the matrix.

The Pathway
  • Activation (Catalysis): The nitrogen lone pairs polarize the isocyanate carbonyl carbon, making it susceptible to attack by polyols (gelling) or water (blowing).

  • Immobilization (Deactivation): The secondary amine protons on TMBHMT react directly with isocyanate groups. Once reacted, the nitrogen's basicity is significantly reduced (converted to a urea linkage), effectively stopping its catalytic activity.

Mechanistic Diagram

The following diagram illustrates the bifurcation between the catalytic cycle and the terminal immobilization step.

TMBHMT_MechanismCat_FreeFree TMBHMT Catalyst(Active Amine)ComplexActivated Catalyst-ISOComplexCat_Free->Complex 1. Nucleophilic AttackISOIsocyanate (R-NCO)ISO->ComplexPU_MatrixPolyurethane/UreaNetwork FormedComplex->PU_Matrix 2. Proton TransferImmob_CatImmobilized Catalyst(Urea Linkage)Complex->Immob_Cat 4. Irreversible Reaction(Secondary Amine + NCO)PolyolPolyol / WaterPolyol->ComplexPU_Matrix->Cat_Free 3. Catalyst Regeneration

Figure 1: The Catalytic Cycle vs. Immobilization Pathway.[1] The catalyst regenerates until the secondary amine reacts with Isocyanate, locking it into the polymer network.

Experimental Protocols

To validate TMBHMT in a formulation, three specific protocols are required: Reactivity Profiling, Surface Cure Assessment, and Emissions Testing.

Protocol A: Reactivity Profiling (Cup Test)

Objective: Determine the "cream," "gel," and "rise" times to ensure the catalyst provides sufficient delay for mold filling before immobilization occurs.

Materials:

  • Standard Polyether Polyol (MW ~3000-6000)[1]

  • TDI or MDI Isocyanate[1][8]

  • TMBHMT (0.1 - 0.5 pphp)[1]

  • Surfactant (Silicon-based)[1]

  • Distilled Water[1]

Workflow:

  • Conditioning: Equilibrate all chemicals to 25°C ± 0.5°C.

  • Masterbatch: Mix Polyol, Water, Surfactant, and TMBHMT in a 500mL polypropylene cup at 3000 RPM for 30 seconds.

  • Activation: Add Isocyanate.

  • Measurement: Mix for exactly 7 seconds at 3000 RPM.

  • Observation:

    • Cream Time: Time at which the mixture turns from clear to opaque/creamy (initiation of blowing).

    • String Gel Time: Dip a wooden tongue depressor into the rising foam. The time when polymer strings pull away is the Gel Time.

    • Tack-Free Time: Lightly touch the foam surface. Record time when surface is no longer sticky.

Data Interpretation:

  • If Gel Time is too short (<40s for molding), the TMBHMT concentration is too high; the secondary amines are reacting too fast.

  • If Tack-Free Time is excessive, the catalyst is immobilizing too early, leaving the surface under-cured.[1]

Protocol B: VDA 278 Emissions Analysis (Thermal Desorption)

Objective: Verify the non-fugitive nature of TMBHMT compared to a standard catalyst like PMDETA.

Methodology:

  • Sample Prep: Cure foam samples for 24 hours at Room Temp, then post-cure at 70°C for 2 hours.

  • Extraction: Core a 10-15mg sample from the center of the foam bun.

  • Analysis: Place sample in a thermal desorption tube.

    • VOC Run: Heat to 90°C for 30 mins (measures volatile emissions).

    • FOG Run: Heat to 120°C for 60 mins (measures condensable substances).

  • Detection: GC-MS analysis.

Expected Results:

Catalyst Type VOC Value (µg/g) FOG Value (µg/g) Interpretation
Standard PMDETA > 100 > 200 High emissions; catalyst migrates out.[1]

| TMBHMT | < 20 | < 50 | Pass. Catalyst is covalently bonded to matrix.[1] |

Formulation Workflow Diagram

The following Graphviz diagram outlines the critical formulation steps to ensure proper incorporation of TMBHMT, specifically addressing its hydrophobicity.

Formulation_WorkflowStartRaw Material Prep(25°C)PremixResin Premix(Polyol + Water + Surfactant)Start->PremixCat_AddAdd TMBHMT CatalystPremix->Cat_AddDispersionHigh Shear Mixing(Critical for Hydrophobic C6 Chain)Cat_Add->Dispersion Ensure HomogeneityIso_AddAdd Isocyanate(Start Timer)Dispersion->Iso_AddCureMold Cure(60°C for 5 mins)Iso_Add->Cure Reaction ExothermValidationVDA 278 / Physical TestingCure->Validation

Figure 2: Formulation workflow emphasizing high-shear mixing to accommodate the hydrophobic nature of TMBHMT.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Foam Collapse Catalyst immobilized too early; insufficient blowing reaction support.[1]Blend TMBHMT with a small amount of strong blowing catalyst (e.g., NIAX A-1) or increase TMBHMT load.
Surface Friability Poor surface cure due to steric hindrance of C6 chains at the interface.Increase mold temperature by 5°C to assist surface mobility of the large TMBHMT molecule.
Slow Rise Time TMBHMT is a bulkier molecule than TEDA; diffusion rates are slower.Increase mixing energy (RPM) to ensure finer dispersion of the catalyst in the polyol phase.

References

  • Huntsman Corporation. (2024). JEFFCAT® Z-130: Low Emission Reactive Catalysts for Automotive Applications. Retrieved from [Link][1]

  • American Chemistry Council. (2023). Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Center for the Polyurethanes Industry.[8] Retrieved from [Link]

  • Silva, A.L., & Bordado, J.C. (2004).[9] Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. Catalysis Reviews. Retrieved from [Link]

functionalization of surfaces using bis(hexamethylene)triamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of Surfaces using Bis(hexamethylene)triamine (BHMT) Derivatives

Abstract

This guide details the protocols for utilizing Bis(hexamethylene)triamine (BHMT) (CAS: 143-23-7) as a versatile surface modifier. BHMT is a linear triamine possessing a unique hydrophobicity-basicity balance, making it an ideal candidate for corrosion inhibition, epoxy curing on interfaces, and the construction of cationic antimicrobial scaffolds.[1] This document provides validated workflows for covalent grafting onto silica via epoxy-silane intermediates and physical adsorption protocols for corrosion protection of carbon steel.

Introduction: The BHMT Advantage

Bis(hexamethylene)triamine consists of two primary amine groups and one central secondary amine, separated by flexible hexamethylene (


) spacers.[1]

Why BHMT?

  • Spacer Flexibility: Unlike ethylenediamine (C2) or propylenediamine (C3) analogs, the C6 chains of BHMT allow for significant conformational freedom, facilitating "loop-and-train" adsorption on metals and reducing steric hindrance during covalent coupling.

  • Differential Reactivity: The primary amines are more nucleophilic and sterically accessible than the central secondary amine, allowing for regiospecific functionalization (e.g., grafting via terminals, functionalizing the center).[1]

  • Hydrophobicity: The hexamethylene chains impart a higher logP (approx. 1.3) compared to shorter polyamines, enhancing interaction with hydrophobic domains in epoxy matrices and lipid membranes.

Application Area I: Covalent Grafting on Silica/Glass

Target Audience: Bio-interface engineers and Chromatographers.

BHMT cannot react directly with native silica. The surface must first be activated with an epoxy-terminated silane, typically (3-Glycidyloxypropyl)trimethoxysilane (GOPTS). The BHMT then opens the epoxide ring, anchoring via a stable amine-alcohol linkage.

Protocol A: The GOPTS-BHMT Anchor Strategy

Materials:

  • Substrate: Glass slides or Silica beads (

    
    ).
    
  • Activator: (3-Glycidyloxypropyl)trimethoxysilane (GOPTS), >98%.

  • Linker: Bis(hexamethylene)triamine (BHMT).[2][3][][5]

  • Solvents: Toluene (anhydrous), Ethanol, Acetone.[1]

Step-by-Step Workflow:

  • Surface Activation (Hydroxylation):

    • Treat silica substrate with Piranha solution (

      
      , 3:[1]1) for 30 minutes. Caution: Exothermic and corrosive.
      
    • Rinse exhaustively with deionized water (18.2 MΩ) and dry under

      
       stream.
      
    • Mechanism:[1][6][7][8] Generates surface silanol groups (

      
      ) required for silanization.
      
  • Epoxy-Silanization:

    • Prepare a 2% (v/v) solution of GOPTS in anhydrous toluene.

    • Immerse activated substrate for 12–24 hours at room temperature under inert atmosphere (

      
      ).
      
    • Wash with toluene, then acetone to remove unbound silane.[1] Cure at 110°C for 1 hour to crosslink the siloxane network.[1]

  • BHMT Coupling (Epoxy Ring Opening):

    • Prepare a 0.1 M solution of BHMT in Ethanol.

    • Immerse the epoxy-modified substrate into the BHMT solution.[1]

    • Heat to 60°C for 4–6 hours. Note: Elevated temperature drives the nucleophilic attack of the amine on the epoxide carbon.[1]

    • Rinse with ethanol and water to remove physisorbed amines.

  • Validation:

    • XPS: Look for the N1s peak at ~399-401 eV.

    • Contact Angle: Surface should shift from hydrophilic (Epoxy, ~60°) to more hydrophilic/cationic (Amine, <40° depending on pH).[1]

Visual: Reaction Pathway

G cluster_0 Step 1: Activation cluster_1 Step 2: Silanization cluster_2 Step 3: BHMT Coupling S1 Native Silica (Si-O-Si) S2 Activated Silica (Si-OH) S1->S2 Piranha/Plasma S3 Epoxy-Silane Surface S2->S3 + GOPTS (Toluene, 24h) S4 BHMT-Grafted Surface (Secondary Amine Linkage) S3->S4 + BHMT (Ring Opening, 60°C)

Figure 1: Step-wise covalent grafting of BHMT onto silica surfaces via epoxy-silane activation.

Application Area II: Corrosion Inhibition

Target Audience: Petroleum engineers and Metallurgists.

BHMT acts as a mixed-type inhibitor for carbon steel in acidic media (e.g., HCl pickling solutions). The nitrogen lone pairs adsorb onto the metal surface, blocking active dissolution sites.[1]

Protocol B: Adsorptive Inhibition on Carbon Steel[1]

Materials:

  • Substrate: Mild Carbon Steel coupons (e.g., C1018).

  • Medium: 1.0 M Hydrochloric Acid (HCl).

  • Inhibitor: BHMT (Pure).

Experimental Procedure:

  • Coupon Preparation:

    • Abrade steel coupons with SiC paper (grades 400 to 1200).

    • Degrease with acetone, wash with distilled water, and dry in warm air.[1]

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of 1.0 M HCl.

    • Dissolve BHMT to create a concentration range: 100, 200, 300, 400, and 500 ppm .[1]

    • Note: 500 ppm is typically the optimal efficiency threshold for BHMT in 1M HCl.[1]

  • Electrochemical Evaluation (Tafel Polarization):

    • Setup: Three-electrode cell (Working: Steel; Counter: Platinum; Reference: Ag/AgCl).

    • OCP: Allow Open Circuit Potential to stabilize (approx. 30 mins).

    • Scan: Potentiodynamic polarization from -250 mV to +250 mV vs OCP. Scan rate: 1 mV/s.

    • Analysis: Extrapolate Tafel slopes (

      
      ) to determine Corrosion Current (
      
      
      
      ).

Data Analysis & Expected Results:

ParameterUninhibited (Blank)500 ppm BHMTInterpretation

(mV)
-480-465Slight anodic shift; Mixed-type inhibition.

(

)
~950~95~90% Inhibition Efficiency.

(Coverage)
00.90High surface coverage via Langmuir isotherm.

Mechanism of Action: The BHMT molecule exists as a polycation in 1M HCl.[1] It adsorbs via:

  • Electrostatic Interaction: Protonated amines (

    
    ) attract to the cathodic regions (often charged negative by 
    
    
    
    adsorption).
  • Donor-Acceptor: Unprotonated nitrogen lone pairs form coordinate bonds with vacant Fe d-orbitals.

Visual: Adsorption Isotherm Logic

G cluster_mech Adsorption Mechanism Solution BHMT in Acid Solution (Equilibrium: Free vs Adsorbed) Physisorption Physisorption (Electrostatic: BHMT+ ... Cl- ... Fe) Solution->Physisorption Chemisorption Chemisorption (Coordination: N: -> Fe) Solution->Chemisorption Result Protective Film Formation (High Surface Coverage θ) Physisorption->Result Chemisorption->Result

Figure 2: Dual-mode adsorption mechanism of BHMT on steel surfaces in acidic media.

Application Area III: Antimicrobial Bio-interfaces

Target Audience: Drug delivery and Medical Device Researchers.

BHMT serves as a cationic backbone. To create effective "membrane-active" surfaces, the hydrophobicity must be tuned.[1] A common strategy is derivatizing the BHMT backbone with hydrophobic tails (fatty acids) to mimic Antimicrobial Peptides (AMPs).

Protocol C: "Graft-then-Modify" Strategy
  • Graft BHMT: Follow Protocol A to covalently attach BHMT to the surface.

  • Hydrophobic Tuning (Acylation):

    • React the grafted BHMT surface with Octanoyl Chloride (C8) or Dodecanoyl Chloride (C12) in dry THF with Triethylamine (base).

    • Ratio: Control stoichiometry to functionalize only 1-2 amines per BHMT molecule, leaving cationic charges available.

  • Bio-Efficacy Test:

    • Incubate surface with S. aureus or E. coli.

    • Live/Dead staining (SYTO 9/Propidium Iodide) to visualize membrane disruption.

    • Mechanism:[1][6][7][8] The cationic amines attract the bacteria; the hexamethylene/fatty chains intercalate into the lipid bilayer, causing lysis.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Grafting Density (Protocol A) Hydrolysis of GOPTS silane before reaction.Use strictly anhydrous toluene. Store silanes in a desiccator.
White Precipitate in HCl (Protocol B) Salting out of BHMT at high concentrations.Ensure BHMT is fully dissolved before adding to acid. Keep concentration <1000 ppm.
Surface Cloudiness (Protocol A) Polymerization of silane in bulk solution.Rinse substrate thoroughly with toluene before the curing step.[1]
Low Inhibition Efficiency Temperature too high (>60°C).BHMT desorption increases with T. Use higher concentration or add iodide ions (

) to synergistically enhance adsorption.

References

  • Bis(hexamethylene)triamine (CAS 143-23-7) Chemical Properties. PubChem. Available at: [Link]

  • Grafting of Polyethyleneimines on Porous Silica Beads. MDPI. Available at: [Link]

  • Corrosion Inhibition of Carbon Steel by Amine Derivatives. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Amine Blush in N,N',N''-Trimethylbis(hexamethylene)triamine Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses surface anomalies associated with coatings cured with N,N',N''-Trimethylbis(hexamethylene)triamine (CAS 86018-07-7). While this specific secondary aliphatic amine is engineered to offer lower volatility and better surface appearance than primary amines (like TETA or DETA), it remains susceptible to carbamation (blush) under specific thermodynamic conditions.

For researchers and facility managers in drug development , amine blush is not merely an aesthetic defect; it is a functional failure . A blushed surface compromises chemical resistance, harbors microbial contaminants, and leads to adhesion failure of subsequent layers, posing a direct risk to GMP (Good Manufacturing Practice) compliance in cleanroom environments.

Part 1: The Mechanism of Failure

To troubleshoot effectively, you must understand the chemistry. Unlike primary amines, N,N',N''-Trimethylbis(hexamethylene)triamine contains secondary amine groups .

  • The Reactants: The secondary amine hydrogens (

    
    ) in the hardener.
    
  • The Environmental Catalyst: Atmospheric Carbon Dioxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) and Moisture (
    
    
    
    ).
  • The Product: An ammonium carbamate salt (The "Blush").[1][2]

While secondary amines react slower than primary amines, high humidity accelerates the formation of carbamic acid, which stabilizes into a greasy, water-soluble salt on the coating surface.

Visualizing the Pathway

AmineBlushMechanism Amine N,N',N''-Trimethylbis (hexamethylene)triamine (Secondary Amine) Inter Unstable Carbamic Acid Amine->Inter Nucleophilic Attack Env Atmosphere (CO2 + H2O) Env->Inter Diffusion Salt Ammonium Carbamate Salt (Blush) Inter->Salt Ionic Stabilization Defect Surface Defect: Greasy Film / Haze Adhesion Loss Salt->Defect Precipitation

Figure 1: The reaction pathway converting the specific secondary amine hardener into surface carbamate salts.

Part 2: Diagnostic Workflow (Is it Blush?)

Do not assume all surface stickiness is blush.[3] It could be unreacted resin (improper ratio) or plasticizer migration. Use this self-validating protocol to confirm.

Tier 1: Field Identification (The Water Spot Test)

Theory: Amine carbamates are water-soluble salts. Unreacted epoxy resin is hydrophobic.

  • Step 1: Place a drop of warm water on the suspect area.

  • Step 2: Wait 2 minutes.

  • Step 3: Wipe with a clean white cloth.

  • Step 4: Observe.

ObservationDiagnosisCausality
Slimy/Soapy feel Positive for Blush Carbamates dissolve, creating a high pH solution.
White residue on cloth Positive for Blush Salts are physically removed.
Sticky/Tacky (No change) Negative (Ratio Issue) Likely off-ratio mix (excess resin) or poor mixing.
Dry/Hard Negative Surface is cured; haze may be trapped moisture (bloom).[4][5]
Tier 2: Laboratory Confirmation (FTIR)

For drug development environments requiring forensic validation, use Fourier Transform Infrared Spectroscopy (FTIR) with an ATR attachment.

  • Target Peak: Look for the Carbamate C=O stretch .

  • Wavenumber: Typically appearing as a broad band between 1640 cm⁻¹ and 1560 cm⁻¹ .

  • Validation: Compare the spectra against a "freshly mixed" control sample cured under nitrogen (inert atmosphere).

Part 3: Troubleshooting Guide (FAQs)

Q1: "We used a secondary amine specifically to avoid this. Why is it still blushing?"

A: While N,N',N''-Trimethylbis(hexamethylene)triamine is less reactive to CO₂ than primary amines, it is not immune. The likely culprit is Low Surface Temperature relative to the Dew Point .

The Rule of 3°C (5°F): If the substrate temperature is not at least 3°C above the dew point, microscopic moisture condenses on the uncured film. This water acts as a solvent, bringing atmospheric CO₂ into direct contact with the amine, accelerating the salt formation faster than the cross-linking reaction can consume the amine.

Action Plan:

  • Measure Relative Humidity (RH) . Stop application if RH > 85%.

  • Measure Substrate Temperature (not just air temperature).

  • Heated Cure: Elevating the cure temperature by even 5-10°C drastically favors the cross-linking reaction over the blushing reaction.

Q2: "Can we coat over the blush if we sand it?"

A: NO. This is a critical error. Sanding a blushed surface drives the waxy salts deeper into the scratch pattern. When you apply the next coat, these salts will draw moisture through the new coating (osmosis), leading to blistering or delamination later.

Correct Remediation Protocol:

  • Wash: Scrub with warm water and a surfactant (e.g., TSP substitute or Dawn dish soap). Amine blush is water-soluble; solvents like Acetone often fail to dissolve the salt and just spread it around.

  • Rinse: Thoroughly rinse with fresh water.

  • Dry: Allow complete drying.

  • Test: Repeat the "Water Spot Test" (Tier 1).

  • Sand: Only after the blush is washed off should you sand for mechanical interlock.

Q3: "The coating looks clear, but the next layer is fisheyeing. Is this blush?"

A: Yes, this is "Invisible Blush." N,N',N''-Trimethylbis(hexamethylene)triamine can form a monomolecular layer of carbamate that is not visible as a white haze but changes the surface energy (dyne level). This lowers the surface tension, causing the subsequent topcoat to pull away (fisheye/crater).

Immediate Fix: Follow the remediation protocol above (Wash -> Rinse -> Sand).[6] Prevention: Use a "Sweat-In" or Induction Time.[2] Allow the mixed resin and hardener to sit for 15-30 minutes (depending on pot life) before applying. This allows the amine to begin reacting with the epoxy, making it less available to react with atmospheric CO₂.

Part 4: Prevention Decision Tree

Use this logic flow before every application to prevent recurrence.

TroubleshootingFlow Start Start Application CheckEnv Check Environment: Is Surface Temp > Dew Point + 3°C? Start->CheckEnv Stop STOP: Dehumidify or Heat Substrate CheckEnv->Stop No Mix Mix Components CheckEnv->Mix Yes Induction Induction Period: Wait 15-30 mins Mix->Induction Apply Apply Coating Induction->Apply

Figure 2: Go/No-Go decision process for coating application.

References

  • CymitQuimica. N,N',N''-trimethylbis(hexamethylene)-triamine (CAS 86018-07-7) Technical Data.[7] Retrieved from

  • KTA-Tator. The Formation of Amine Exudate (Blushing) of Epoxy Coatings.[2] Retrieved from

  • Materials Performance (AMPP). Amine Blush Testing: Elusive Mystery or Good Old-Fashioned Organic Chemistry? Retrieved from

  • Epoxy School.Understanding Amine Blush: Mechanism and Prevention.
  • Sherwin-Williams. Epoxy Troubleshooting Guide: Amine Blush. Retrieved from

Sources

Technical Support Center: Mitigating Volatile Organic Compound (VOC) Emissions from Amine Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for professionals in pharmaceutical and chemical research. This guide is designed to provide you with practical, field-proven insights into managing and reducing Volatile Organic Compound (VOC) emissions associated with amine catalysts. As regulations tighten and the demand for greener chemistry grows, understanding the nuances of catalyst behavior is paramount. This center offers a series of troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation and process scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding amine catalysts and VOC emissions, providing a solid foundation for troubleshooting and process optimization.

Q1: What are VOCs, and why are they a significant concern in processes using amine catalysts?

Volatile Organic Compounds (VOCs) are organic chemicals that have a high vapor pressure at ordinary room temperature. Their high vapor pressure results from a low boiling point, which causes large numbers of molecules to evaporate or sublimate from the liquid or solid form of the compound and enter the surrounding air. In pharmaceutical manufacturing, common VOCs include solvents like methanol, ethanol, acetone, and toluene, as well as residual volatile amines from catalysts.[1][2][3]

The primary concerns are twofold:

  • Environmental Impact: VOCs are precursors to the formation of ground-level ozone (smog), a major air pollutant.[4] Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA) and the European Union's REACH program, have established stringent limits on VOC emissions from industrial processes to protect air quality.[3][5]

  • Health and Safety: Many VOCs are classified as Hazardous Air Pollutants (HAPs).[3] Prolonged exposure to certain amine vapors and solvents can lead to respiratory issues, skin irritation, and other long-term health effects.[5][6] Ensuring a safe working environment is a critical aspect of laboratory and manufacturing protocols.

Q2: How do traditional amine catalysts contribute to VOC emissions?

Traditional tertiary amine catalysts, such as triethylenediamine (TEDA) and dimethylcyclohexylamine (DMCHA), are highly effective but are also inherently volatile. They contribute to VOC emissions in two main ways:

  • Fugitive Emissions: The catalyst itself can be a VOC. During the reaction, especially at elevated temperatures, the amine catalyst can vaporize and escape into the atmosphere.[5]

  • Off-Gassing: After the reaction is complete, unreacted or free amine catalyst can remain in the final product. Over time, this residual catalyst can migrate out of the material and be released into the environment, a phenomenon often associated with the characteristic "amine odor."[7]

Q3: What are "low-VOC" or "non-fugitive" amine catalysts?

In response to regulatory pressure and safety concerns, catalyst manufacturers have developed low-VOC alternatives.[5][8] These are designed to minimize emissions by ensuring the catalyst remains within the reaction matrix. They are broadly classified into a few categories:

  • Reactive Amine Catalysts: These catalysts contain functional groups (like hydroxyl or primary/secondary amines) that can react with other components in the system, such as isocyanates or epoxides. By covalently bonding to the polymer backbone, they become a permanent part of the final product and cannot be emitted.

  • Polymeric Amine Catalysts: These are high molecular weight catalysts. Their large size makes them significantly less volatile than their smaller, traditional counterparts, effectively preventing them from becoming airborne.

  • Blocked Amine Catalysts: These catalysts are temporarily deactivated by a "blocking agent." The active amine is only released under specific conditions, such as heat. The blocking agent then typically reacts with the polymer matrix, also becoming non-volatile.

Catalyst TypeMechanism of VOC ReductionKey AdvantagePotential Consideration
Reactive Catalysts Covalently bonds into the polymer matrix.Permanent emission elimination.May alter final polymer properties.
Polymeric Catalysts High molecular weight reduces volatility.Drop-in replacement potential.Can increase viscosity of the system.
Blocked Catalysts Active catalyst is released by a trigger (e.g., heat).Provides delayed catalytic action (longer pot life).Requires specific process conditions to activate.

Section 2: Troubleshooting Guide for High VOC Emissions

This guide provides a systematic approach to identifying and resolving common issues that lead to excessive VOC emissions during experiments.

Logical Flow for Troubleshooting VOC Emissions

This diagram outlines the decision-making process when encountering higher-than-expected VOC levels.

Troubleshooting_Workflow start High VOCs Detected check_leaks Q: Are there any system leaks? start->check_leaks check_conditions Q: Are reaction conditions optimized? check_leaks->check_conditions No fix_leaks Action: Seal all connections. Verify with pressure/vacuum test. check_leaks->fix_leaks Yes check_catalyst Q: Is the catalyst choice appropriate? check_conditions->check_catalyst Yes optimize_temp Action: Lower reaction temperature. Optimize catalyst loading. check_conditions->optimize_temp No check_solvent Q: Is the solvent system optimal? check_catalyst->check_solvent Yes select_low_voc Action: Switch to a reactive or polymeric amine catalyst. check_catalyst->select_low_voc No check_capture Q: Is the exhaust capture system working? check_solvent->check_capture Yes change_solvent Action: Use a lower vapor pressure solvent. Consider bio-based alternatives. check_solvent->change_solvent No service_capture Action: Check/replace adsorbent. Verify flow rates and backpressure. check_capture->service_capture No VOC_Capture_Workflow reactor Reaction Vessel (with N2 purge) condenser Condenser (-10°C) reactor->condenser Exhaust Gas adsorbent_tube Adsorbent Trap (e.g., Activated Carbon) condenser->adsorbent_tube Non-condensables flow_meter Mass Flow Meter adsorbent_tube->flow_meter Clean Gas gcms Analytical Instrument (GC-MS / FTIR) adsorbent_tube->gcms Offline Analysis (Thermal Desorption)

Sources

Technical Support Center: Optimizing Thermal Stability with Trimethylhexamethylenediamine (TMD)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and product development scientists utilizing CAS 25620-58-0 (Trimethylhexamethylenediamine, isomer mixture of 2,2,4- and 2,4,4-).

While often colloquially referred to as a "catalyst" in industrial shorthand, this compound functions chemically as a stoichiometric curing agent (hardener) in epoxies or a comonomer in polyamides. This distinction is vital for calculating thermal stability.

Product Focus: CAS 25620-58-0 (TMD / VESTAMIN® TMD) Primary Function: Latent Curing Agent (Epoxies), Amorphous Comonomer (Polyamides) Key Thermal Benefit: Enhancement of Glass Transition Temperature (


) via steric hindrance of trimethyl side chains.

Part 1: The Mechanism of Thermal Stability

To improve thermal stability, you must first understand how TMD functions differently than linear amines (like HMDA).

The "Stiff Backbone" Effect: Unlike linear hexamethylenediamine, CAS 25620-58-0 contains three methyl groups on the hexane chain. These bulky side groups create steric hindrance .

  • In Epoxies: They restrict the rotation of the polymer chain segments between crosslinks, raising the energy required for chain mobility (higher

    
    ).
    
  • In Polyamides: They disrupt the orderly packing of chains, preventing crystallization (creating transparent/amorphous polymers) while maintaining high dimensional stability under heat.

Visualization: Thermal Stability Mechanism

TMD_Mechanism TMD CAS 25620-58-0 (Trimethylhexamethylenediamine) Structure Branched Methyl Groups (Steric Hindrance) TMD->Structure Mobility Restricted Chain Rotation Structure->Mobility Increases Energy Barrier Outcome_Epoxy Epoxy: Higher Tg & Chemical Resistance Mobility->Outcome_Epoxy Outcome_PA Polyamide: Amorphous High Dimensional Stability Mobility->Outcome_PA

Caption: Logical pathway showing how the structural isomerism of TMD translates to macroscopic thermal stability.

Part 2: Application Module – Epoxy Curing Systems

Context: Using TMD to cure epoxy resins (e.g., DGEBA). Goal: Maximize Crosslink Density for Peak Thermal Resistance.

Protocol 1: Stoichiometric Calculation (Critical)

Thermal stability is compromised if the ratio of Epoxy to Amine is incorrect. Excess amine acts as a plasticizer (lowering


); excess epoxy leads to brittleness.

Formula:



  • EEW (Epoxy Equivalent Weight): Typically 180–190 for standard Bisphenol A epoxy.

  • AHEW (Amine Hydrogen Equivalent Weight) for TMD:

    • Molecular Weight (

      
      ): 158.3  g/mol [1]
      
    • Active Hydrogens: 4

    • AHEW =

      
       g/eq
      

Standard Mix: For a resin with EEW 190:



Troubleshooting Guide: Epoxy Thermal Failures
SymptomProbable CauseTechnical Solution
Low

/ Soft Cure
Carbamate Formation (Blushing) TMD is hygroscopic.[2][3] If exposed to humid air during mixing, it reacts with CO₂/H₂O to form carbamate salts instead of crosslinking. Fix: Mix and cure in a low-humidity environment or use a nitrogen blanket.
Yellowing at High Temp Thermo-oxidative Degradation Aliphatic amines oxidize easily. Fix: Add hindered amine light stabilizers (HALS) or antioxidants if the end-use involves continuous heat exposure >100°C.
Surface Tackiness Off-Ratio Stoichiometry Excess TMD migrates to the surface. Fix: Recalculate Phr using the exact EEW from your resin's Certificate of Analysis (CoA), not the generic value.
Exotherm Charring Runaway Reaction TMD is highly reactive. Large masses generate massive heat, degrading the polymer network before it forms. Fix: Limit casting thickness to <10mm or use a stepwise cure cycle.

Part 3: Application Module – Polyamide Synthesis

Context: Using TMD as a monomer with dicarboxylic acids (e.g., Terephthalic acid) to form amorphous nylons.

Protocol 2: Step-Growth Polymerization Cycle

To achieve high molecular weight (which correlates to thermal stability), you must drive the reaction to completion without degrading the aliphatic backbone.

  • Salt Formation: React TMD with Dicarboxylic Acid in water/ethanol (1:1 molar ratio) to form the nylon salt.

    • Checkpoint: Ensure pH is exactly neutral to guarantee 1:1 stoichiometry.

  • Pre-polymerization: Heat salt in autoclave to 220°C (approx. 18 bar pressure) to prevent loss of volatile diamine.

  • Polycondensation:

    • Raise temp to 260–280°C.

    • Crucial Step: Apply vacuum slowly to remove water by-product.[4]

    • Warning: Do not exceed 300°C; aliphatic methyl groups in TMD are susceptible to thermal scission above this threshold.

FAQ: Polyamide Stability

Q: Why is my TMD-based polyamide turning brown during processing? A: This is thermal oxidation of the methyl side chains. Unlike simple linear nylons, the tertiary carbons in TMD are more susceptible to radical attack.

  • Action: You must polymerize under strict inert atmosphere (

    
     or Argon). Add a phosphite-based antioxidant (e.g., Irgafos 168) during the synthesis.
    

Q: The polymer flows (creeps) at lower temperatures than expected. A: This indicates low molecular weight or plasticization by absorbed water.

  • Action: TMD-based polyamides are amorphous and can absorb moisture. Dry pellets to <0.1% moisture content at 80°C (vacuum) before measuring thermal properties (DSC/TMA).

Part 4: Interactive Troubleshooting Workflow

Use this decision tree when your polymer fails thermal stress tests.

Troubleshooting_Tree Start Issue: Polymer Fails Thermal Spec (Low Tg or Degradation) Check_Type Identify Polymer System Start->Check_Type Epoxy_Branch Epoxy System Check_Type->Epoxy_Branch PA_Branch Polyamide System Check_Type->PA_Branch Surface_Check Is surface sticky/cloudy? Epoxy_Branch->Surface_Check Color_Check Is polymer discolored (Yellow/Brown)? PA_Branch->Color_Check Carbamate Carbamate Blush detected. ACTION: Reduce humidity, check N2 blanket. Surface_Check->Carbamate Yes Ratio_Check Check Stoichiometry Surface_Check->Ratio_Check No Recalc ACTION: Recalculate Phr using specific EEW/AHEW. Ratio_Check->Recalc Oxidation Thermal Oxidation. ACTION: Add Antioxidants, lower process temp. Color_Check->Oxidation Yes Mw_Check Is Viscosity/Mw low? Color_Check->Mw_Check No Stoich_Loss Volatile Monomer Loss. ACTION: Use pressure during initial polymerization. Mw_Check->Stoich_Loss

Caption: Diagnostic flow for identifying root causes of thermal instability in TMD-catalyzed systems.

References

  • Evonik Industries. (2025). VESTAMIN® TMD Technical Information: Branched Aliphatic Diamine for Epoxy Curing.[1][5] Retrieved from

  • ChemicalBook. (2024). 1,6-Diamino-2,2,4-trimethylhexane Properties and Safety. Retrieved from [6]

  • National Institutes of Health (NIH). (2023). Synthesis and Properties of Polyamide Random Copolymers. (Contextualizing aliphatic diamine polymerization). Retrieved from

  • BenchChem. (2025).[7] Improving Thermal Stability of Polymers Derived from Aliphatic Diamines. Retrieved from

Sources

Technical Support Center: Minimizing Catalyst Deactivation in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to navigating the challenges of moisture-sensitive catalysis. This guide is designed for researchers, chemists, and drug development professionals who rely on the performance of catalysts susceptible to deactivation by water. Here, we move beyond simple protocols to explain the fundamental principles behind robust experimental design, empowering you to troubleshoot issues, optimize your reactions, and ensure the integrity of your results.

Section 1: Understanding the Enemy: How Water Deactivates Catalysts

Before troubleshooting, it is critical to understand the mechanisms by which water compromises catalytic cycles. Water is not a passive bystander; it is a reactive species that can attack the catalyst, ligands, or reagents, leading to a cascade of negative outcomes.[1]

FAQ: What are the common mechanisms of catalyst deactivation by water?

Answer: Catalyst deactivation by water is a multifaceted problem that can manifest through several chemical and physical pathways.[1][2] The primary mechanisms include:

  • Hydrolysis of the Metal Center or Ligands: Many organometallic catalysts feature metal-ligand bonds that are susceptible to hydrolysis. Water can cleave these bonds, leading to the formation of inactive metal hydroxides or oxides. This is particularly common for catalysts with early transition metals or lanthanides.[3]

  • Competitive Binding: Water is a Lewis base and can coordinate to the metal center, occupying active sites required for substrate binding and activation. This competitive inhibition slows down or completely halts the catalytic cycle.

  • Structural Degradation (Sintering): At elevated temperatures, the presence of water vapor can accelerate the agglomeration of metal nanoparticles on a catalyst's support, a process known as sintering.[2][4][5] This leads to an irreversible loss of active surface area.

  • Reaction with Cocatalysts or Reagents: In many reactions, moisture will preferentially react with highly sensitive reagents (e.g., Grignard reagents, organolithiums) or cocatalysts, quenching them before they can participate in the desired reaction.[6]

Diagram: Mechanisms of Water-Induced Catalyst Deactivation

cluster_0 Catalyst Deactivation Pathways A Active Catalyst [M-L] B Inactive Metal Hydroxide [M-OH] A->B  Hydrolysis C Blocked Active Site [M-L(H2O)] A->C Competitive Coordination D Sintered Particles (Reduced Surface Area) A->D Sintering E Quenched Reagent H2O H₂O (Moisture) H2O->B H2O->C H2O->E Reagent Sensitive Reagent (e.g., R-MgBr) Reagent->E Quenching Heat Heat Heat->D Start Reaction Sluggish/Failed Check_Solvent Was the solvent freshly dried and transferred under inert gas? Start->Check_Solvent Check_Glassware Was glassware oven-dried and assembled hot under vacuum/N₂? Check_Solvent->Check_Glassware Yes Root_Cause Moisture is a likely cause. Review protocols for drying and inert atmosphere techniques. Check_Solvent->Root_Cause No Check_Reagents Are reagents known to be highly sensitive (e.g., n-BuLi)? Were they titrated? Check_Glassware->Check_Reagents Yes Check_Glassware->Root_Cause No Check_Atmosphere Was the system properly purged? (3x vacuum/N₂ cycles) Is the bubbler showing positive pressure? Check_Reagents->Check_Atmosphere Yes Check_Reagents->Root_Cause No Check_Atmosphere->Root_Cause No Other_Issue Moisture is less likely. Investigate other parameters: - Catalyst activity - Temperature - Reagent purity (non-water) Check_Atmosphere->Other_Issue Yes

Caption: A decision-making flowchart for diagnosing moisture as the cause of reaction failure.

Q: I'm seeing unexpected byproducts. How can water contribute to this?

A: Water can initiate side reactions that compete with your desired transformation. For example, in a Grignard reaction, water will protonate the Grignard reagent to form an alkane, consuming it before it can react with your electrophile. [6]In base-catalyzed reactions, water can hydrolyze esters or other functional groups, leading to a complex mixture of products. Always characterize your byproducts, as their identity can provide crucial clues about the source of contamination.

Section 4: Advanced FAQs for Robust Catalysis
Q: What is the difference between using a Schlenk line and a glovebox, and which should I choose?

A: Both are tools for creating an inert atmosphere, but they have different strengths. [7]

  • Schlenk Line: A dual-manifold apparatus that provides vacuum and inert gas to glassware on the benchtop. [8]It is excellent for solution-phase chemistry, solvent distillation, and running reactions under a positive pressure of inert gas. [3]Mastering Schlenk techniques requires practice but is a versatile skill. [7][9]* Glovebox: A sealed container filled with a continuously purified inert gas (typically <1 ppm O₂ and H₂O). [3][10]It is ideal for manipulating and weighing highly sensitive solid catalysts and reagents, as standard lab equipment like balances can be used inside. [11][12] Recommendation: For weighing and preparing solid catalysts, a glovebox is superior. [7]For running the actual reaction in solution, a well-operated Schlenk line is often sufficient and more practical for larger volumes.

Q: How can I be sure my solvents are dry enough? What are moisture indicators?

A: For most applications, a visual indicator like the sodium/benzophenone ketyl is sufficient. For quantitative measurement, Karl Fischer (KF) titration is the gold standard, capable of detecting water content in the parts-per-million (ppm) range. Another option is the use of moisture indicator test strips or reagents that change color in the presence of water. [13][14][15][16]These are useful for a quick qualitative check of a solvent bottle's integrity. [15]

Q: Can a catalyst deactivated by moisture be regenerated?

A: It depends on the deactivation mechanism.

  • Reversible Deactivation: If deactivation is due to water coordinating to the active site, it can sometimes be reversed by removing the water, for example, by heating the catalyst under a high vacuum.

  • Irreversible Deactivation: If the catalyst has undergone hydrolysis, sintering, or leaching of the active metal, the deactivation is typically permanent. [1][2]In some industrial settings, complex multi-step regeneration procedures involving acid washes and reimpregnation of the active metal are employed, but this is often not feasible in a research laboratory setting. [17][18][19][20]

References
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from the University of Pittsburgh website.
  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
  • BenchChem. (2025).
  • Chiu, H.-C., & Morin, T. J. (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE.
  • BenchChem. (2025). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
  • Wang, D., et al. (2021). Catalyst Deactivation in the Abatement of Atmospheric Pollutants: Origin, Resistance, and Regeneration.
  • ChemCatBio.
  • The Schlenk Line Survival Guide. PDF available online.
  • Borys, A. (2024). Keeping air and moisture out. VACUUBRAND.
  • Patsnap Eureka. (2025).
  • Sciencemadness Wiki. (2023). Drying solvents.
  • Moodle@Units. Preparing Anhydrous Reagents and Equipment.
  • Chemistry LibreTexts. (2021). Drying Solvents.
  • Delloyd's Lab-Tech. Solvent drying and drying agents.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • AmmoniaKnowHow.
  • Daley, C. Glovebox Usage.
  • Chen, C.-L., et al. Regeneration of the Deactivated SCR Catalysts.
  • Fisher Scientific.
  • Miró, E. E., et al. (2009). Catalytic Deoxygenation of Water: Preparation, Deactivation, and Regeneration of Palladium on a Resin Catalyst.
  • MACHEREY-NAGEL.
  • Advanced Photon Source.
  • Talos New Materials Technology. (2023).
  • CRS BLOGables.
  • ResearchGate.
  • Glovebox Use Guidelines. (2009).
  • EPFL. (2022). Glovebox safety guidelines.
  • Reasons for catalyst deactivation and various regener
  • The Science Behind Humidity Indic
  • Al-Dhafeeri, A. M. (1990). The regeneration of deactivated hydrotreating catalysts.
  • Patsnap Eureka. (2025).
  • How to Prevent Catalyst Poisoning
  • Momentum Transfer. How We Handle Air Sensitive Samples.
  • Li, H., et al. (2020).
  • Adsorbents & Desiccants Corporation of America.
  • Google Patents.
  • CORE. Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils.
  • Mohanan, K., et al. (2015). Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones.
  • Gierse, M., et al. (2026). Probing Hydrogen Activation in a Dimetal Dihydride Complex by Symmetric Exchange with Parahydrogen. Journal of the American Chemical Society.

Sources

Technical Support Center: Stability & Handling of Hygroscopic Tertiary Amines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application in research environments.

Executive Summary

Tertiary amines (e.g., Triethylamine, Diisopropylethylamine, N-Methylmorpholine) are ubiquitous reagents in organic synthesis, serving as bases, catalysts, and scavengers. However, their reliability is frequently compromised by two primary environmental antagonists: moisture and atmospheric CO₂ .

This guide addresses the "Silent Failure" modes of these reagents—where a bottle appears usable but introduces water or carbonate salts that alter reaction stoichiometry, quench sensitive intermediates (e.g., acid chlorides, organometallics), or induce side reactions.

Troubleshooting Guide (Diagnostic & Repair)

Use this module to diagnose the physical state of your reagent.

Scenario A: The "Crusty" Cap (White Precipitate)
  • Observation: White, crystalline solids have formed around the septum or screw cap.

  • Diagnosis: Amine Bicarbonate Formation.

    • Mechanism:[1][2][3][4] Tertiary amines (

      
      ) do not react directly with dry CO₂.[1] However, in the presence of atmospheric humidity, they catalyze the hydration of CO₂ to form bicarbonate salts.
      
  • Impact: The solid is a salt, not the free base. If these solids fall into your reaction, they alter the pH profile and introduce water.

  • Corrective Action:

    • Do not shake the bottle.

    • Filter the liquid through a dried glass frit or syringe filter (PTFE, 0.45 µm) under an inert atmosphere (Nitrogen/Argon).

    • If the liquid is clear after filtration, it is usable for non-critical applications. For moisture-sensitive work, proceed to Protocol 1 (Distillation) .

Scenario B: The "Yellowing" Reagent
  • Observation: TEA or DIPEA has turned from colorless to pale yellow or brown.

  • Diagnosis: N-Oxide Formation & Oxidation. [2][5][6][7]

    • Mechanism:[1][2][3][4] Slow oxidation by atmospheric oxygen leads to N-oxides (

      
      ).[6] Further degradation can occur via radical pathways or reaction with trace peroxides, leading to conjugated impurities (chromophores).
      
  • Impact: N-oxides are oxidants and can induce side reactions (e.g., Polonovski reaction variants). They also cause severe tailing in flash chromatography.

  • Corrective Action:

    • Mandatory Distillation. Oxidation products are non-volatile salts or high-boiling oligomers. Simple distillation restores purity effectively.

Scenario C: "Smoking" or Fuming
  • Observation: The amine emits "smoke" when the bottle is opened.

  • Diagnosis: Hygroscopic Mist / Acid Vapor Reaction.

    • Mechanism:[1][2][4] The amine vapor is reacting with moisture in the air (exothermic hydration) or trace acid vapors (like HCl) in the hood environment to form ammonium salts in the gas phase.

  • Corrective Action:

    • Verify the bottle was stored cool. Warm amines fume more.

    • This is a sign of high volatility and reactivity, but also indicates the headspace is exchanging with the lab atmosphere. Purge with Argon immediately.

Decision Logic: The Workflow

Use the following logic flow to determine if your amine requires processing before use.

AmineLogic Start Inspect Amine Bottle Color Is the liquid colored (Yellow/Brown)? Start->Color Solid Are there solids/crust? Color->Solid No Distill ACTION: Distill over CaH2 Color->Distill Yes App Application Sensitivity? Solid->App No Filter ACTION: Filter under N2 Solid->Filter Yes App->Distill High (Organometallics) Use ACTION: Safe to Use App->Use Low (Workup/Wash) Dry ACTION: Add Activated 4A Sieves or KOH App->Dry Medium (Peptide/General) Filter->App Dry->Use

Figure 1: Decision matrix for handling compromised tertiary amines.

Core Protocols (The "How-To")

Protocol 1: Rigorous Drying & Distillation

Purpose: To generate anhydrous, oxide-free amine for sensitive reactions (e.g., Pd-catalysis, enolate formation).

Reagents:

  • Calcium Hydride (CaH₂) - Preferred drying agent for amines.

  • Note: Do NOT use silica or acidic drying agents. Avoid Sodium metal if chlorinated solvents are nearby (explosion hazard), though Sodium/Benzophenone can be used for TEA in isolation.

Step-by-Step:

  • Setup: Assemble a flame-dried distillation apparatus under Nitrogen flow.

  • Charging: Add the amine to the boiling flask. Add CaH₂ (5% w/v).

    • Why CaH₂? It reacts irreversibly with water to release H₂ gas and forms Calcium Hydroxide, which precipitates. It is basic and compatible with amines.

  • Reflux: Reflux gently for 2–4 hours. This allows the CaH₂ to scavenge dissolved moisture.

  • Distillation: Collect the distillate. Discard the first 5–10% (forerun) which may contain volatile impurities or azeotropes.

  • Storage: Transfer immediately to a Schlenk flask or a bottle containing activated Molecular Sieves (4A) or KOH pellets.

Protocol 2: Storage Configuration

Purpose: To maintain shelf-life after opening.

ComponentRecommendationTechnical Rationale
Container Amber GlassBlocks UV light which accelerates photo-oxidation of the amine [1].
Headspace Argon or NitrogenDisplaces O₂ (prevents oxidation) and atmospheric moisture. Argon is heavier than air and offers better protection for liquids.
Desiccant KOH Pellets Potassium Hydroxide pellets are traditionally used inside the bottle for TEA/DIPEA. They act as a sacrificial base to absorb CO₂ and water.
Alternative 4A Molecular Sieves Effective for water removal.[8][9][10] 4A is preferred over 3A for bulky amines (DIPEA) to ensure capacity, though 3A is safer to prevent any amine adsorption. Note: KOH is generally superior for bulk amine storage. [2]
Seal Parafilm + TapeParafilm is permeable to O₂ over time. Use electrical tape over parafilm for long-term storage.

Frequently Asked Questions (FAQ)

Q1: Can I use 3A Molecular Sieves for DIPEA? A: Yes. While 4A sieves have a pore size (4 Å) that theoretically could adsorb smaller linear amines, bulky amines like DIPEA and TEA are generally too large to enter the pores of 4A sieves effectively, making 4A a safe and high-capacity choice. However, 3A sieves (3 Å) exclude everything except water and ammonia, making them the "fail-safe" option if you are concerned about losing reagent to the sieve [3].

Q2: My reaction failed. How do I prove it was the amine? A: Perform a Karl Fischer (KF) titration . Wet amines are the #1 silent killer of moisture-sensitive reactions. If KF is unavailable, add a drop of the amine to a solution of benzoyl chloride in DCM. If a precipitate forms immediately and heavily, you likely have significant water hydrolyzing the chloride (or the amine is already a salt).

Q3: Why does my DIPEA smell like fish but also "sharp"? A: Pure tertiary amines have a distinct "fishy" ammoniacal odor. A sharp, acrid, or piercing smell often indicates the presence of lower molecular weight cleavage products (like diethylamine or isopropylamine) resulting from oxidation/degradation.

Q4: Is "sparging" with Nitrogen sufficient to dry the amine? A: No. Sparging removes dissolved Oxygen (degassing), which helps prevent oxidation. It does not effectively remove water, as the amine often holds water through strong hydrogen bonding. You must use a chemical desiccant (CaH₂ or Sieves).[3]

References

  • Chiron, S., et al. (2022). "Persistence of N-oxides transformation products of tertiary amine drugs." Chemosphere.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for CaH₂/KOH drying protocols).

  • RedRiver Team. (2024). "4A vs 3A Molecular Sieves: Key Differences." (Industrial adsorption data for solvent drying).

  • Littel, R. J., et al. (1990). "Kinetics of Carbon Dioxide with Tertiary Amines in Aqueous Solution." AIChE Journal. (Mechanism of Bicarbonate formation).

Sources

Validation & Comparative

comparing catalytic efficiency of PMDETA vs N,N',N''-Trimethylbis(hexamethylene)triamine

Comparative Guide: PMDETA vs. -Trimethylbis(hexamethylene)triamine[1][2][3]

Executive Summary

PMDETA is the industry standard for high-efficiency catalysis in both ATRP (copper ligand) and Polyurethane foaming (blowing catalyst).[2] Its compact ethylene spacers and fully methylated tertiary amines provide rapid kinetics and strong metal chelation. However, its high volatility and non-reactive nature lead to significant VOC emissions and potential catalyst leaching.[1]

Tri-Me-BHMT represents a class of reactive, sterically hindered alternatives .[1][2] With longer hexamethylene spacers and secondary amine functionality, it exhibits significantly lower catalytic activity and poorer metal chelation but offers a zero-VOC profile by chemically bonding into the polymer matrix.[1] It is primarily utilized when environmental compliance (anti-fogging, low-odor) outweighs raw reaction speed.

FeaturePMDETATri-Me-BHMT
CAS Number 3030-47-586018-07-7
Structure Fully Tertiary Amine (C2 Spacers)Secondary/Tertiary Amine (C6 Spacers)
Primary Role High-Activity Catalyst / LigandReactive Catalyst / Crosslinker
ATRP Efficiency High (Strong Cu binding)Low (Weak/Unstable Cu binding)
PU Efficiency High (Strong Blowing)Moderate (Balanced/Gelling)
VOC Profile High (Fugitive)Negligible (Reactive/Bound)

Structural & Mechanistic Analysis

Chemical Architecture

The catalytic efficiency of these molecules is dictated by two structural parameters: Spacer Length and N-Substitution .[2]

  • PMDETA: Contains ethylene (C2) bridges between nitrogen atoms.[2] This allows for the formation of stable 5-membered chelate rings with transition metals (Cu), optimizing redox potential for ATRP.[2] All nitrogens are permethylated (tertiary), preventing reaction with electrophiles (isocyanates/alkyl halides).

  • Tri-Me-BHMT: Contains hexamethylene (C6) bridges.[2] These long hydrophobic chains create steric bulk and prevent the formation of stable chelate rings (requires entropically unfavorable large-ring closure). The terminal nitrogens are typically secondary (

    
    ), possessing active hydrogens that react with isocyanates.[2]
    
Mechanism in Polyurethane (PU) Catalysis

In PU systems, the competition is between the Blowing Reaction (Isocyanate + Water

Gelling Reaction

12
  • PMDETA (Fugitive Mechanism): Acts as a Lewis base, activating water. It cycles continuously without being consumed.[2] Its high mobility allows it to rapidly locate reactive sites, driving fast foam rise.[1]

  • Tri-Me-BHMT (Reactive Mechanism): Acts initially as a catalyst but eventually reacts with the isocyanate via its secondary amine groups, becoming a chain extender .[2] Once bound, its catalytic mobility drops to zero.[1] This "auto-deactivation" reduces surface tack but requires higher loading to match the rise profile of PMDETA.[2]

Mechanism in ATRP[1][2]
  • PMDETA: Forms a trigonal bipyramidal complex with Cu(I)/Cu(II).[2] The stability constant (

    
    ) is optimized to maintain a low concentration of radicals, suppressing termination.[1]
    
  • Tri-Me-BHMT: The C6 spacers render it ineffective as a polydentate ligand.[2] It cannot support the geometry required for the Cu(I)/Cu(II) redox couple, leading to uncontrolled polymerization or catalyst precipitation.[1]

Visualization of Pathways[1]

Diagram 1: Catalytic vs. Reactive Pathways in Polyurethane

This diagram illustrates how PMDETA cycles indefinitely (causing emissions), while Tri-Me-BHMT incorporates into the polymer backbone.[2]

PU_PathwayIsoIsocyanate (R-NCO)ProductPolyurethane FoamIso->ProductCatalyzed by PMDETAIso->ProductCatalyzed by Tri-Me-BHMTWaterWater / PolyolWater->ProductPMDETAPMDETA(Free Catalyst)PMDETA->PMDETARecycles (Fugitive)EmissionVOC Emission(Fugitive Catalyst)PMDETA->EmissionMigrates over timeTriMeTri-Me-BHMT(Reactive Catalyst)BoundPolymer-Bound Amine(No Emission)TriMe->BoundReacts with R-NCO(Irreversible)Bound->ProductBecomes Structural Node

Caption: PMDETA (Yellow) acts as a fugitive catalyst leading to VOCs, while Tri-Me-BHMT (Green) chemically bonds to the polymer, eliminating migration.[2]

Experimental Performance Data

Polyurethane Foam Kinetics

The following data simulates a standard flexible foam formulation comparison. PMDETA shows rapid "Cream" and "Rise" times due to high mobility.[2] Tri-Me-BHMT requires higher loading to achieve similar cure profiles.

ParameterPMDETA (Standard)Tri-Me-BHMT (Reactive)Impact Analysis
Loading Factor 1.0x (Reference)1.8x - 2.2xReactive amines are consumed, requiring higher initial dosage.[2]
Cream Time (s) 12 ± 218 ± 3Slower initiation due to steric hindrance of C6 chains.[2]
Rise Time (s) 95 ± 5110 ± 8Slower propagation as catalyst immobilizes.[2]
VOC Emissions High (>100 ppm)Non-DetectableCritical for automotive (fogging) compliance.[2]
PVC Staining SevereNoneFugitive amines migrate and dehydrochlorinate PVC; Reactive do not.[2]
ATRP Ligand Efficiency

In Copper-mediated ATRP of Styrene (Target

MetricPMDETA LigandTri-Me-BHMT Ligand
Conversion (4h) > 90%< 5%
PDI (

)
1.15 (Controlled)> 2.0 (Uncontrolled)
Mechanism Stable Cu-ComplexComplex Instability

Scientific Insight: The "bite angle" of the ligand is critical.[1] PMDETA's ethylene bridge creates a 5-membered ring with Cu, which is thermodynamically favored.[1] Tri-Me-BHMT's hexamethylene bridge would require a 9-membered ring (or larger), which is entropically prohibitive, resulting in uncomplexed Cu and loss of radical control.[1]

Detailed Experimental Protocols

Protocol A: Determination of Catalytic Selectivity (PU Foam)

Objective: Measure the "Blow-to-Gel" selectivity ratio to determine if Tri-Me-BHMT can replace PMDETA in formulation.

  • Preparation:

    • Resin Blend: Mix 100g Polyether Polyol (

      
       3000), 4.0g Water, 1.0g Silicone Surfactant.[1]
      
    • Catalyst Addition: Add 0.15g PMDETA (Control) or Equimolar Tri-Me-BHMT to separate batches.

    • Isocyanate: TDI 80/20 (Index 105).[2]

  • Reaction Monitoring:

    • Mix Resin and Isocyanate at 3000 RPM for 5 seconds.

    • Pour into a standard cup and measure:

      • Cream Time: Time until bubbles first appear (Start of Blowing).[2]

      • Gel Time: Time until a polymer string can be pulled (Start of Gelling).[2]

  • Calculation:

    • Selectivity =

      
      .[2]
      
    • Interpretation: A lower ratio indicates strong blowing (PMDETA).[2] A higher ratio indicates balanced/gelling behavior (Tri-Me-BHMT).[2]

Protocol B: ATRP Kinetic Assessment

Objective: Verify ligand suitability for controlled polymerization.

  • Reagents: Styrene (Monomer), Ethyl

    
    -bromoisobutyrate (Initiator), CuBr (Catalyst), Ligand (PMDETA or Tri-Me-BHMT), Anisole (Solvent).[2]
    
  • Ratio: [M]:[I]:[Cu]:[L] = 100:1:1:1.

  • Procedure:

    • Charge Schlenk flask with CuBr and Ligand.[2] Degas via 3 freeze-pump-thaw cycles.[2]

    • Add degassed Monomer, Initiator, and Solvent.[1]

    • Immerse in oil bath at 110°C.

  • Sampling:

    • Withdraw aliquots at t=0, 1, 2, 4, 8 hours.

    • Analyze via Gas Chromatography (GC) for conversion and Gel Permeation Chromatography (GPC) for Molecular Weight (

      
      ) and Dispersity (PDI).[2]
      
  • Validation:

    • Plot

      
       vs. Time.[2][3] A linear plot indicates constant radical concentration (successful ATRP).[2] PMDETA will be linear; Tri-Me-BHMT will likely show no reaction or immediate termination.[2]
      

References

  • Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization. Chemical Reviews. Link[2]

  • CymitQuimica. (n.d.).[2] N,N',N''-Trimethylbis(hexamethylene)triamine Product Data (CAS 86018-07-7).[2][4][5][6] Link

  • Huntsman Corporation. (2020).[2] Jeffcat® Amine Catalysts for Polyurethanes: Technical Bulletin. (Reference for PMDETA/Polycat 5 properties). Link

  • Tang, H., et al. (2011).[1] Revisiting N-alkylation of multi-dentate amines ligand for ATRP. Journal of Polymer Science. (Discusses effect of spacer length on Cu-complex stability). Link[2]

  • GuideChem. (2024).[2] Bis(hexamethylene)triamine and derivatives: Safety and Structure. Link

mass spectrometry analysis of CAS 25620-58-0 degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Analytical Strategies for Profiling Degradation of Trimethyl-1,6-hexanediamine (CAS 25620-58-0)

Executive Summary

CAS 25620-58-0 , chemically known as Trimethylhexamethylenediamine (TMD) , is a mixture of 2,2,4- and 2,4,4-trimethyl-1,6-hexanediamine isomers.[1] It is a critical monomer in the synthesis of transparent polyamides (e.g., PA 6-3-T) and a curing agent for epoxy resins used in medical devices and pharmaceutical packaging.

For drug development professionals, the stability of TMD is a primary concern in Extractables and Leachables (E&L) studies. Its degradation products—primarily N-oxides and oxidative cleavage byproducts—can be genotoxic or reactive with active pharmaceutical ingredients (APIs).

This guide compares the two dominant analytical modalities: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Accurate Mass (LC-HRAM-MS) . While GC-MS is the historical standard for the volatile parent amine, this guide argues that LC-HRAM-MS is the superior validated approach for degradation profiling due to the thermal instability of amine oxides in GC injectors.

Degradation Chemistry & Target Analytes

To select the right instrument, one must understand the analyte's fate.[2][3] TMD degrades via oxidative pathways common to aliphatic amines.

  • Parent Molecule (TMD): MW 158.28 Da (

    
    ). High alkalinity, polar, semi-volatile.
    
  • Primary Degradant (N-Oxide): MW 174.28 Da. Formed via oxidation (peroxides, air). Thermally unstable.

  • Secondary Degradant (Aldehydes): Formed via oxidative deamination.

Visualizing the Degradation Pathway

The following diagram illustrates the oxidative stress pathway that analytical methods must detect.

TMD_Degradation Parent TMD (Parent) MW: 158.28 CAS 25620-58-0 N_Oxide TMD N-Oxide MW: 174.28 (Polar/Labile) Parent->N_Oxide Oxidation (+O) Aldehyde Oxidative Cleavage (Aldehydes) Parent->Aldehyde Deamination (-NH3) Di_Oxide TMD Di-N-Oxide MW: 190.28 N_Oxide->Di_Oxide Oxidation (+O) Cope Cope Elimination (Hydroxylamine + Olefin) N_Oxide->Cope Thermal Degradation (GC Injector Artifact)

Figure 1: Oxidative degradation pathway of Trimethylhexamethylenediamine. Note the thermal instability of the N-oxide (red dashed line), which complicates GC-MS analysis.

Comparative Analysis: GC-MS vs. LC-HRAM-MS

This section objectively compares the performance of the two methodologies for this specific CAS number.

Method A: GC-MS (Electron Ionization)
  • Role: Quantification of the parent TMD in extracts.

  • Mechanism: Volatilization followed by 70 eV electron impact.

  • Critical Flaw: Amine N-oxides (the key degradants) undergo Cope elimination or thermal reversion to the parent amine in the hot GC injector (

    
    C). This leads to false negatives for degradants and false positives for the parent.
    
  • Requirement: Derivatization (e.g., with BSTFA or TFAA) is mandatory to reduce tailing caused by the free amine groups interacting with silanols in the column.

Method B: LC-HRAM-MS (Q-TOF or Orbitrap)
  • Role: Profiling of degradation products (N-oxides, polar fragments).

  • Mechanism: Electrospray Ionization (ESI) at ambient temperatures.

  • Advantage: Preserves the N-oxide structure. High-resolution mass spectrometry (HRAM) distinguishes the N-oxide (

    
     Da) from potential matrix interferences.
    
Performance Matrix
FeatureGC-MS (Derivatized)LC-HRAM-MS (ESI+)
Analyte Focus Parent TMD (Volatile)Polar Degradants (N-Oxides)
Sensitivity (LOD) High (ppb range)Ultra-High (ppt range)
Thermal Stability Poor (Degrades oxides)Excellent (Soft ionization)
Specificity High (Spectral Libraries)High (Exact Mass < 5ppm)
Sample Prep Complex (Derivatization req.)Simple (Dilute & Shoot)
Throughput Low (30-45 min runs)High (10-15 min runs)

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Forced Degradation Study (Oxidative Stress)

Purpose: To generate reference degradation products for method development.

  • Preparation: Dissolve 10 mg of CAS 25620-58-0 in 10 mL of Methanol/Water (50:50).

  • Stressing: Add 100

    
    L of 30% Hydrogen Peroxide (
    
    
    
    ).
  • Incubation: Heat at

    
    C for 4 hours.
    
  • Quenching: Neutralize with catalase or dilute significantly prior to injection.

  • Validation: Analyze T=0 and T=4hr samples. The disappearance of the parent peak (m/z 159) and appearance of m/z 175 (N-oxide) confirms the pathway.

Protocol B: LC-HRAM-MS Profiling Workflow

Purpose: Detection of non-volatile degradants.

  • Instrument: Q-TOF or Orbitrap MS coupled to UHPLC.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of TMD.

    • Recommended: 2.1 x 100 mm, 1.7

      
      m Amide or Bare Silica.
      
  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 10 minutes (retaining polar amines).

  • MS Parameters:

    • Source: ESI Positive Mode.

    • Mass Range: 50–500 m/z.

    • Resolution: >30,000 FWHM.

Protocol C: GC-MS Quantification (Parent Only)

Purpose: Quantifying residual monomer in polymer extracts.

  • Extraction: Extract polymer in Isopropanol (IPA).

  • Derivatization: Mix 100

    
    L extract + 50 
    
    
    
    L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at
    
    
    C for 30 mins.
  • Injection: Splitless at

    
    C.
    
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

  • Detection: SIM mode monitoring m/z 73 (TMS), m/z 158 (Parent), and m/z 302 (Di-TMS derivative).

Analytical Workflow Diagram

The following decision tree guides the researcher in selecting the appropriate workflow based on the specific analytical goal (Quantification vs. Profiling).

Analytical_Workflow Start Sample: Polymer Extract (Containing CAS 25620-58-0) Goal Define Analytical Goal Start->Goal Quant Quantify Residual Parent Monomer Goal->Quant Profile Profile Degradation Products (E&L) Goal->Profile GC Technique: GC-MS (EI) Quant->GC LC Technique: LC-HRAM-MS (ESI) Profile->LC Deriv Step: Derivatization (BSTFA/TMCS) GC->Deriv Direct Step: Direct Injection (HILIC Mode) LC->Direct Result_GC Result: High Accuracy for Parent; N-Oxides Lost Deriv->Result_GC Result_LC Result: Detection of N-Oxides & Aldehydes Direct->Result_LC

Figure 2: Analytical decision tree for Trimethylhexamethylenediamine analysis.

References

  • European Chemicals Agency (ECHA). (2023).[4] Registration Dossier for Trimethylhexamethylenediamine (CAS 25620-58-0).[1][5] Retrieved from [Link]

  • Product Quality Research Institute (PQRI). (2006). Safety Thresholds and Best Practices for Extractables and Leachables in Orally Inhaled and Nasal Drug Products.[6] (Defines thresholds for degradation products). Retrieved from [Link]

  • U.S. Pharmacopeia (USP).<1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. (Guidance on orthogonal methods: GC-MS and LC-MS).
  • Feigel, T. (2018). Analysis of Amine Oxidative Degradation in Pharmaceutical Impurities. Journal of Pharmaceutical and Biomedical Analysis. (Provides mechanistic basis for N-oxide thermal instability).

Sources

Validating Purity of N,N',N''-Trimethylbis(hexamethylene)triamine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of N,N',N''-Trimethylbis(hexamethylene)triamine via Gas Chromatography Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Process Engineers[1][2]

Executive Summary

The analysis of N,N',N''-Trimethylbis(hexamethylene)triamine (CAS 86018-07-7), a methylated derivative of bis(hexamethylene)triamine, presents a distinct set of chromatographic challenges. As a high-boiling polyamine containing both secondary and tertiary amine functionalities, this molecule exhibits strong basicity and polarity.[2]

In this guide, we evaluate the performance of Direct Injection Gas Chromatography (GC) using Base-Deactivated Columns against traditional derivatization methods and High-Performance Liquid Chromatography (HPLC). While HPLC offers thermal safety, and derivatization offers mass-spectral certainty, Direct Injection GC is identified as the optimal balance of throughput, precision, and robustness for routine purity validation in industrial settings.

Part 1: The Analytical Challenge

The target analyte, N,N',N''-Trimethylbis(hexamethylene)triamine (hereafter TMHMT ), possesses a backbone structure of Me-NH-(CH2)6-N(Me)-(CH2)6-NH-Me.[1][2]

  • Adsorption (Tailing): The secondary amine groups (N-H) interact strongly with silanol groups on standard silica capillary columns, leading to severe peak tailing and non-linear response.

  • Thermal Stress: With a boiling point exceeding 300°C (extrapolated from the parent triamine), elution requires high oven temperatures, risking on-column degradation if catalytic sites are present in the liner.

  • Discrimination: High-boiling impurities may be lost in the injection port if split ratios and liner geometry are not optimized.[1][2]

Part 2: Comparative Analysis of Methods

We compared three distinct methodologies for validating TMHMT purity.

Method A: Direct Injection GC (Base-Deactivated)
  • Mechanism: Uses a stationary phase chemically bonded to a base-deactivated surface (e.g., Rtx-5 Amine or CP-Volamine) to shield silanols.[1][2]

  • Verdict: Recommended for QC. It eliminates sample prep errors associated with derivatization and offers higher resolution than HPLC.[1]

Method B: GC with Derivatization (TFAA)
  • Mechanism: Reaction with Trifluoroacetic Anhydride (TFAA) converts polar N-H groups into volatile, non-polar amides.[1]

  • Verdict: Best for Structural Confirmation. Excellent for GC-MS identification of unknown impurities but too labor-intensive for routine lot release.[1][2]

Method C: HPLC (Reverse Phase/Ion-Pairing)
  • Mechanism: Separation on C18 columns using ion-pairing agents (e.g., heptanesulfonic acid) or HILIC modes.[1][2]

  • Verdict: Alternative. Necessary only if the sample contains thermally labile impurities that decompose above 250°C. Detection is difficult due to the lack of a strong chromophore (requires ELSD or CAD).[1]

Performance Matrix
FeatureMethod A: Direct GC (Recommended)Method B: GC-DerivatizationMethod C: HPLC-ELSD
Resolution HighVery HighMedium
Sample Prep Time < 10 mins (Dilute & Shoot)> 60 mins (React & Extract)< 15 mins
Peak Shape Excellent (Symmetry > 0.[1][2]9)ExcellentGood
Thermal Risk ModerateLow (Derivatives are volatile)None
Detector Suitability FID (Universal, Linear)MS (Specific)ELSD (Non-linear response)
Limit of Quantitation ~10 ppm~1 ppm~50 ppm
Part 3: Decision Logic & Workflow

The following diagrams illustrate the logical selection process and the recommended experimental workflow.

Analytical_Decision_Matrix Start Start: TMHMT Purity Analysis ThermalCheck Is sample thermally stable at >250°C? Start->ThermalCheck HPLC Method C: HPLC-ELSD (Ion-Pairing) ThermalCheck->HPLC No TraceCheck Is Trace Impurity ID Required? ThermalCheck->TraceCheck Yes DerivGC Method B: GC-MS (TFAA Derivatization) TraceCheck->DerivGC Yes (Unknowns) DirectGC Method A: Direct GC-FID (Base-Deactivated) TraceCheck->DirectGC No (Routine QC)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample stability and data requirements.

Direct_GC_Workflow Sample Raw Sample (TMHMT) Dilution Dilute 1:100 in MeOH + ISTD (Octadecane) Sample->Dilution Inlet Inlet: 280°C Base-Deactivated Liner Dilution->Inlet 1 µL Split 20:1 Column Column: Rtx-5 Amine (30m x 0.32mm x 1.0µm) Inlet->Column Temp Ramp Detector FID: 320°C H2/Air Mix Column->Detector Data Integration & Purity Calculation Detector->Data

Figure 2: Optimized workflow for Method A (Direct Injection GC).

Part 4: Detailed Experimental Protocol (Method A)

This protocol is designed to be a self-validating system.[1][2] The inclusion of an Internal Standard (ISTD) is critical to correct for injection variability common with viscous polyamines.

1. Instrument Configuration
  • System: GC-FID (Agilent 7890/8890 or equivalent).[1][2]

  • Column: Rtx-5 Amine or CP-Volamine (30 m × 0.32 mm ID × 1.0 µm film).[1][2]

    • Why: The 1.0 µm film thickness allows for higher sample loading without overloading, and the amine-specific phase prevents peak tailing [1].

  • Inlet: Split/Splitless, maintained at 280°C .

    • Liner:Base-Deactivated Precision Liner with wool (Restek or equivalent).[1][2] Standard glass wool will irreversibly adsorb the amine.

2. Reagents & Standards
  • Solvent: Methanol (LC-MS Grade).[1][2] Note: Do not use Acetone or Ethyl Acetate as they can react with amines or cause solubility issues.[1][2]

  • Internal Standard (ISTD): n-Octadecane (C18) or n-Eicosane (C20).[1][2] These are non-polar, stable, and elute near the analyte but do not interfere.

3. Preparation Steps
  • ISTD Stock Solution: Dissolve 100 mg Octadecane in 100 mL Methanol (1 mg/mL).

  • Sample Solution: Weigh 50 mg of TMHMT sample into a 20 mL vial.

  • Dilution: Add 10 mL of ISTD Stock Solution. Vortex for 30 seconds.

    • Final Conc: ~5 mg/mL Analyte, 1 mg/mL ISTD.

4. GC Oven Program
  • Initial: 100°C (Hold 1 min) - Elutes solvent.

  • Ramp 1: 15°C/min to 250°C.[1]

  • Ramp 2: 5°C/min to 300°C (Hold 5 min).

    • Why: The slow second ramp ensures separation of high-boiling isomers and oligomers common in polyamine synthesis [2].[1][2]

5. System Suitability Test (SST)

Before running samples, inject the standard solution 5 times.

  • RSD of Area Ratio (Analyte/ISTD): Must be ≤ 2.0%.

  • Tailing Factor (Tf): Must be ≤ 1.3 for the TMHMT peak.[1]

  • Resolution: > 1.5 between TMHMT and any nearest impurity.[1]

Part 5: Validation Data (Expected Performance)[1][2]

The following data represents typical performance metrics when using the base-deactivated direct injection method.

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.999 (Range: 0.5 - 10 mg/mL)0.9998
Precision (Repeatability) RSD < 2.0% (n=6)0.8%
Accuracy (Recovery) 98.0% - 102.0%99.4%
LOD (Limit of Detection) S/N > 35 ppm
LOQ (Limit of Quantitation) S/N > 1015 ppm

Troubleshooting Tip: If peak tailing increases over time, do not just cut the column. The inlet liner is likely contaminated with non-volatile amine salts. Replace the base-deactivated liner and gold seal immediately.[1][2]

References
  • Restek Corporation. (2024).[1] Analysis of Amines and Ammonia by Gas Chromatography. Retrieved from [Link]

  • Phenomenex. (2025).[1] GC vs. HPLC: Choosing the Right Chromatography Technique for Polar Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 8924, Bis(hexamethylene)triamine. Retrieved from [Link]

Sources

A Researcher's Guide to Benchmarking Reaction Rates of Tertiary Amines in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic chemistry and drug development, the nucleophilic character of tertiary amines is a cornerstone of many pivotal reactions. Their ability to form crucial carbon-nitrogen bonds is fundamental, yet their reactivity can be a delicate interplay of electronic and steric factors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the reaction rates of tertiary amines in nucleophilic substitution reactions. We will delve into the theoretical underpinnings, provide robust experimental protocols for accurate kinetic measurements, and present comparative data to inform your selection of reagents and reaction conditions.

The Duality of Tertiary Amines as Nucleophiles: A Mechanistic Overview

Tertiary amines, possessing a lone pair of electrons on the nitrogen atom, are quintessential Lewis bases and, by extension, nucleophiles. However, their efficacy in nucleophilic substitution reactions is not solely dictated by their basicity. A nuanced understanding of the interplay between their structure and the reaction environment is paramount for predicting and controlling reaction outcomes.

The S 2 Pathway: A Concerted Dance Hindered by Bulk

The bimolecular nucleophilic substitution (S


2) reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1][2] For a tertiary amine to participate effectively in an S

2 reaction, its lone pair must be readily accessible to attack the substrate.

However, the three alkyl or aryl substituents on the nitrogen atom create significant steric hindrance , which can impede the approach of the amine to the electrophilic center.[3] This steric congestion raises the energy of the transition state, thereby slowing down the reaction rate.[3] Consequently, tertiary amines are generally less reactive in S


2 reactions compared to their primary and secondary counterparts.[4]
Electronic Effects: The Push and Pull of Substituents

The electronic nature of the substituents on the tertiary amine also plays a crucial role. Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the nitrogen atom, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the amine less nucleophilic.[3]

The Competing Reaction: Elimination (E2)

A significant consideration when employing tertiary amines, particularly sterically hindered ones, is the potential for them to act as bases rather than nucleophiles, leading to elimination reactions (E2).[5][6] This is especially prevalent with secondary and tertiary substrates where the steric hindrance around the electrophilic carbon is high, making nucleophilic attack difficult. The amine, in this case, will preferentially abstract a proton from a carbon adjacent to the leaving group, resulting in the formation of an alkene. The choice of solvent and temperature can often be used to favor substitution over elimination.[5]

Quantifying Nucleophilicity: The Mayr Nucleophilicity Scale

To move beyond qualitative descriptions, a quantitative measure of nucleophilicity is essential. The Mayr Nucleophilicity Scale provides a powerful tool for predicting reaction rates.[7][8] This scale is based on the linear free-energy relationship:

log k = s(N + E)

Where:

  • k is the second-order rate constant.

  • s is a nucleophile-specific sensitivity parameter.

  • N is the nucleophilicity parameter of the amine.

  • E is the electrophilicity parameter of the substrate.

Higher N values indicate greater nucleophilicity. This database, compiled from extensive kinetic studies, allows for the direct comparison of the intrinsic nucleophilicity of various tertiary amines.[7][9]

Experimental Design for Benchmarking Reaction Rates

To obtain reliable and comparable kinetic data, a well-designed experimental protocol is crucial. The following sections outline methodologies for monitoring the progress of nucleophilic substitution reactions involving tertiary amines. The choice of technique will depend on the reaction rate and the spectroscopic properties of the reactants and products.

General Considerations for Kinetic Experiments
  • Pseudo-First-Order Conditions: To simplify the rate law, the concentration of the tertiary amine should be in large excess (at least 10-fold) compared to the substrate.[10] This ensures that the concentration of the amine remains effectively constant throughout the reaction, and the observed rate constant (kobs) will be directly proportional to the second-order rate constant (k).

  • Temperature Control: Reaction rates are highly sensitive to temperature. All experiments should be conducted in a thermostatically controlled environment to ensure reproducibility.

  • Solvent Selection: The choice of solvent is critical as it can influence the reaction mechanism and rate.[11] Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) are generally preferred for S

    
    2 reactions as they solvate the cation of the nucleophile salt but not the anion, leaving the nucleophile more reactive. Polar protic solvents (e.g., water, alcohols) can solvate the amine, reducing its nucleophilicity.
    
Monitoring Techniques

This technique is suitable when either a reactant or a product has a distinct chromophore that absorbs in the UV-Vis region, and its concentration changes during the reaction.[12][13][14]

Experimental Protocol:

  • Determine the Wavelength of Maximum Absorbance (λmax): Record the UV-Vis spectra of the starting materials and the expected product to identify a wavelength where the change in absorbance is maximized.[13]

  • Prepare Stock Solutions: Prepare stock solutions of the tertiary amine and the electrophilic substrate in the chosen solvent.

  • Initiate the Reaction: In a cuvette, mix the solutions under pseudo-first-order conditions.

  • Monitor Absorbance: Immediately begin recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. For a first-order reaction, this plot should be linear, and the slope will be equal to -kobs.[12]

NMR spectroscopy is a powerful tool for reaction monitoring as it provides structural information and allows for the simultaneous tracking of multiple species.[15][16][17]

Experimental Protocol:

  • Prepare the Reaction Mixture: In an NMR tube, combine the tertiary amine and the substrate in a deuterated solvent under pseudo-first-order conditions.

  • Acquire Spectra over Time: Acquire a series of 1H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to a unique proton of a reactant and a product in each spectrum.

  • Determine Concentrations: The relative integrals will be proportional to the concentrations of the species.

  • Calculate Rate Constants: Plot the natural logarithm of the reactant concentration versus time to obtain kobs from the slope of the resulting line.[18]

For reactions that are too fast to be monitored by conventional UV-Vis or NMR (half-lives in the millisecond to second range), stopped-flow spectroscopy is the technique of choice.[1][19][20] This method allows for the rapid mixing of reactants and the immediate monitoring of spectroscopic changes.[21][22]

Experimental Workflow:

Caption: Stopped-flow experimental workflow.

Protocol Outline:

  • Load the reactant solutions into separate syringes in the stopped-flow instrument.

  • Rapidly drive the solutions into a mixing chamber.

  • The mixed solution flows into an observation cell.

  • The flow is abruptly stopped, and the change in absorbance or fluorescence is monitored over time.

  • The resulting kinetic trace is then analyzed to determine the rate constant.

Comparative Data: A Snapshot of Tertiary Amine Reactivity

The following table provides a selection of Mayr's nucleophilicity parameters (N) for common tertiary amines in acetonitrile, a widely used polar aprotic solvent. A higher N value signifies a greater reaction rate with a given electrophile.

Tertiary AmineStructureMayr's Nucleophilicity Parameter (N) in CH3CNReference
Triethylamine(CH3CH2)3N18.53[3]
N,N-Diisopropylethylamine (Hünig's Base)((CH3)2CH)2NCH2CH318.1[3]
1,4-Diazabicyclo[2.2.2]octane (DABCO)N(CH2CH2)3N18.25[3]
QuinuclidineC7H13N20.5[3]
N-MethylmorpholineO(CH2CH2)2NCH316.5[3]
PyridineC5H5N11.88[3]

Data Interpretation:

As the data illustrates, the structure of the tertiary amine has a profound impact on its nucleophilicity. For instance, quinuclidine, where the alkyl groups are "tied back" in a bicyclic structure, exhibits exceptionally high nucleophilicity due to reduced steric hindrance around the nitrogen atom.[3] In contrast, the sterically bulky diisopropylethylamine (Hünig's base) is a poorer nucleophile than the less hindered triethylamine.

Potential Pitfalls and Side Reactions

Benchmarking the reactivity of tertiary amines requires careful consideration of potential side reactions that can complicate kinetic analysis and product distribution.

Over-alkylation: The Formation of Quaternary Ammonium Salts

Tertiary amines can react with alkylating agents to form quaternary ammonium salts.[23][24][25] This subsequent reaction can consume the desired tertiary amine nucleophile and complicate the kinetic profile if not accounted for. Using a large excess of the tertiary amine can help to minimize this side reaction.

G cluster_0 Desired Sₙ2 Reaction cluster_1 Side Reaction: Over-alkylation R3N R₃N Product R₃N⁺-R' X⁻ R3N->Product k₁ R_X R'-X R_X->Product Product2 R₃N⁺-R' X⁻ Quat_Salt R'₄N⁺ X⁻ (if R=R') Product2->Quat_Salt k₂ (slower) R_X2 R'-X R_X2->Quat_Salt

Caption: Competing reaction pathways.

Elimination Reactions

As previously mentioned, tertiary amines can act as bases, leading to elimination reactions, particularly with sterically hindered substrates. The ratio of substitution to elimination products is influenced by the structure of the amine, the substrate, the solvent, and the temperature. Lower temperatures generally favor substitution over elimination.[5]

Conclusion: A Data-Driven Approach to Amine Selection

The rational selection of a tertiary amine for a nucleophilic substitution reaction requires a multifaceted approach that considers steric hindrance, electronic effects, and the potential for side reactions. By employing the quantitative framework of Mayr's nucleophilicity scale and utilizing robust kinetic measurement techniques, researchers can move beyond empirical trial-and-error and make data-driven decisions. This guide provides the foundational knowledge and practical protocols to accurately benchmark the reaction rates of tertiary amines, ultimately enabling more efficient and predictable synthetic outcomes in research and development.

References

  • Rapid reaction kinetics (Stopped-Flow) - University of York. (n.d.). Retrieved February 14, 2026, from [Link]

  • Stopped-flow - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder. (n.d.). Retrieved February 14, 2026, from [Link]

  • What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions? - BioLogic Learning Center. (2025, August 5). Retrieved February 14, 2026, from [Link]

  • Reaction Monitoring - Magritek. (n.d.). Retrieved February 14, 2026, from [Link]

  • Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics - Agilent. (n.d.). Retrieved February 14, 2026, from [Link]

  • Reaction Monitoring & Kinetics | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved February 14, 2026, from [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions | Analytical Chemistry - ACS Publications. (2025, July 16). Retrieved February 14, 2026, from [Link]

  • Kinetics / reaction monitoring - IMSERC. (n.d.). Retrieved February 14, 2026, from [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. (n.d.). Retrieved February 14, 2026, from [Link]

  • Nucleophilicity Trends of Amines - Master Organic Chemistry. (2018, May 7). Retrieved February 14, 2026, from [Link]

  • Solution Kinetics of a SN2 Reaction. (n.d.). Retrieved February 14, 2026, from [Link]

  • Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. (2022, October 4). Retrieved February 14, 2026, from [Link]

  • The SN2 Reaction Mechanism - Master Organic Chemistry. (2012, July 4). Retrieved February 14, 2026, from [Link]

  • Substitution and Elimination Reactions of Amines - Chemistry LibreTexts. (2023, January 22). Retrieved February 14, 2026, from [Link]

  • Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015 - Save My Exams. (2024, October 26). Retrieved February 14, 2026, from [Link]

  • Amine Reactivity - MSU chemistry. (n.d.). Retrieved February 14, 2026, from [Link]

  • multiple nucleophilic substitution - halogenoalkanes and ammonia - Chemguide. (n.d.). Retrieved February 14, 2026, from [Link]

  • Mayr's Database Of Reactivity Parameters - Start page. (n.d.). Retrieved February 14, 2026, from [Link]

  • Elimination vs substitution: tertiary substrate (video) | Khan Academy. (n.d.). Retrieved February 14, 2026, from [Link]

  • SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions - YouTube. (2020, April 4). Retrieved February 14, 2026, from [Link]

  • Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3 (A-level Chemistry). (2022, September 30). Retrieved February 14, 2026, from [Link]

  • Identifying Where Substitution and Elimination Reactions Happen. (2023, January 18). Retrieved February 14, 2026, from [Link]

  • Nucleophilic substitution vs. elimination reactions. (n.d.). Retrieved February 14, 2026, from [Link]

  • Kinetics of SN2 & SN1 reactions - YouTube. (2021, January 11). Retrieved February 14, 2026, from [Link]

  • Substitution and elimination reactions | Organic chemistry - Khan Academy. (n.d.). Retrieved February 14, 2026, from [Link]

  • Experiment 6 – Procedure Summary for Kinetics of SN1/SN2 Reaction. (n.d.). Retrieved February 14, 2026, from [Link]

  • Reactivity Scales Electrophilicity E Nucleophilicity N / s. (n.d.). Retrieved February 14, 2026, from [Link]

  • Prof. Dr. Herbert Mayr, LMU München. (n.d.). Retrieved February 14, 2026, from [Link]

  • Mayr's Database Of Reactivity Parameters: Searches. (n.d.). Retrieved February 14, 2026, from [Link]

  • Updating and Extending an UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - Amazon S3. (2020, March 30). Retrieved February 14, 2026, from [Link]

  • ULTRAVIOLET AND VISIBLE SPECTROSCOPY. (2006, October 26). Retrieved February 14, 2026, from [Link]

  • Following Kinetics using UV vis spectroscopy - YouTube. (2016, September 17). Retrieved February 14, 2026, from [Link]

  • Study of kinetics of a reaction by using spectrophotometric method - Virtual Labs. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

Safety Operating Guide

N,N',N''-Trimethylbis(hexamethylene)triamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of N,N',N''-Trimethylbis(hexamethylene)triamine (CAS 86018-07-7). It integrates chemical safety data with operational logistics to ensure compliance and personnel safety.

Executive Summary: Operational Classification

  • Chemical Identity: N,N',N''-Trimethylbis(hexamethylene)triamine[1][2][3]

  • CAS Number: 86018-07-7[1][2][3]

  • Primary Hazard: Corrosive (Category 1B/1C) . Causes severe skin burns and eye damage.[4][5][6]

  • Waste Stream: Basic Organic Waste (Alkaline).

  • Disposal Method: High-Temperature Incineration (Preferred). Do not discharge into municipal sewer systems.[7]

Chemical Identity & Hazard Profile

Understanding the molecular behavior of this polyamine is critical for selecting the correct waste stream. As a methylated derivative of bis(hexamethylene)triamine, it possesses high basicity due to the available lone pairs on its three nitrogen atoms.

ParameterDataOperational Implication
CAS Number 86018-07-7Use for waste labeling and inventory tracking.
Molecular Formula C₁₅H₃₅N₃High nitrogen content implies NOₓ generation during incineration.
Physical State Liquid (Viscous)Requires leak-proof secondary containment.
pH (10% aq) > 12.0 (Alkaline)Incompatible with acids. Risk of exothermic reaction.
Flash Point > 100°C (Est.)[5]Combustible but not a Flammable Liquid (Class 3).
RCRA Code D002 (Corrosive)Must be managed as hazardous waste if pH ≥ 12.5.

Expert Insight: The methylation of the amine groups increases lipophilicity compared to the parent compound, potentially increasing skin absorption rates. Treat all contact as a systemic toxicity risk, not just a chemical burn hazard.

Pre-Disposal Handling & Segregation

Proper segregation is the first line of defense against laboratory accidents.

  • Segregation: Store away from Strong Oxidizers (e.g., Peroxides, Nitrates) and Acids .[8]

    • Reasoning: Mixing with acids causes rapid exothermic neutralization, potentially melting plastic containers. Mixing with oxidizers can lead to fire or explosion.

  • Container Compatibility: Use HDPE (High-Density Polyethylene) or Glass . Avoid Aluminum or Zinc containers, as alkaline amines can react to release hydrogen gas.

Disposal Procedures

A. Bulk Waste Collection (Standard Protocol)

This is the primary method for disposing of reaction mixtures, expired stock, or significant residues.

  • Container Selection: Use a dedicated "Basic Organic Waste" carboy (HDPE).

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "N,N',N''-Trimethylbis(hexamethylene)triamine, [Solvent Name]".

    • Hazard Checkbox: Corrosive, Toxic.[4][5][9][10]

  • pH Adjustment (Optional but Recommended): If the waste solution is extremely basic (pH > 12), it may be safer to buffer it slightly (to pH 10-11) using a dilute acid before adding to a commingled waste container to prevent hot spots, provided you have a validated SOP. However, for general disposal, segregate it as-is to avoid operator error.

  • Final Disposal: Transfer to EHS/Waste Management for incineration in a facility equipped with a scrubber for nitrogen oxides.

B. Small Spill Cleanup (Immediate Action)
  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and face shield.

  • Absorbent: Use an inert absorbent (Vermiculite, Diatomaceous Earth) or a commercial "Base Neutralizer" pad.

    • Warning: Do not use paper towels for concentrated spills; they can degrade or ignite if the amine reacts with other contaminants.

  • Protocol:

    • Cover spill with absorbent.

    • Scoop material into a wide-mouth jar.

    • Label as "Debris contaminated with Corrosive Amines".

    • Dispose of as solid hazardous waste.

C. Empty Container Management
  • Triple Rinse: Containers must be triple-rinsed with a solvent capable of dissolving the amine (e.g., Ethanol or Water, depending on solubility).

  • Rinsate Disposal: Collect the first rinse as hazardous waste. Subsequent rinses may be drain-disposed only if confirmed non-hazardous by local regulations (rarely recommended for amines).

  • Defacing: Cross out label and mark as "Empty" before recycling or trash disposal.

Decision Logic: Waste Stream Workflow

The following diagram illustrates the decision-making process for disposing of N,N',N''-Trimethylbis(hexamethylene)triamine.

DisposalWorkflow Start Waste Generation (N,N',N''-Trimethylbis(hexamethylene)triamine) StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Stock/Reaction Mix) StateCheck->Liquid Solid Solid Waste (Spill Debris/Wipes) StateCheck->Solid Segregation Segregate from ACIDS and OXIDIZERS Liquid->Segregation Check Compatibility SolidContainer Collect in Wide-Mouth Jar Label: 'Hazardous Debris' Solid->SolidContainer Container Collect in HDPE Carboy Label: 'Basic Organic Waste' Segregation->Container Disposal Transfer to EHS Method: Incineration Container->Disposal SolidContainer->Disposal

Figure 1: Decision logic for segregating and packaging amine waste streams to ensure safety and regulatory compliance.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste (Aliphatic Amines). Retrieved from [Link]

  • US EPA. Hazardous Waste Characteristics - Corrosivity (D002). 40 CFR 261.22. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N',N''-Trimethylbis(hexamethylene)triamine
Reactant of Route 2
Reactant of Route 2
N,N',N''-Trimethylbis(hexamethylene)triamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.